(1S)-Deltamethrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-NLWGTHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Mechanisms of Action of 1s Deltamethrin
Interaction with Voltage-Gated Sodium Channels
(1S)-Deltamethrin, a potent Type II pyrethroid insecticide, exerts its primary neurotoxic effect by targeting voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in nerve cells. nih.govljmu.ac.uknih.gov Its interaction with these channels leads to profound disruptions in nerve function, causing the characteristic 'knock-down' effect, paralysis, and eventual death in susceptible insects. nih.govljmu.ac.uk
Elucidation of Binding Sites and Conformational Changes
The precise binding site for pyrethroids on the VGSC has been extensively investigated through homology modeling and site-directed mutagenesis studies. A primary binding site is proposed to exist in a hydrophobic, lipid-accessible cavity within the channel protein. ljmu.ac.uknih.gov This pocket is delimited by transmembrane helices S5 and S6 of domain II, the intracellular S4-S5 linker of domain II, and the S6 helix of domain III. ljmu.ac.uknih.govresearchgate.net More recent evidence from functional analysis and computer modeling has led to the discovery of a second putative pyrethroid-receptor site, which may be universal in insect sodium channels but absent in their mammalian counterparts. pnas.org
Deltamethrin (B41696) exhibits state-dependent binding, showing a much higher affinity for the open or activated state of the sodium channel compared to the resting state. nih.govresearchgate.net The binding of the deltamethrin molecule within this pocket is thought to physically brace the channel, stabilizing it in its open conformation. nih.gov This action prevents the channel from transitioning to the non-conducting inactivated state, which is a crucial step for the repolarization of the nerve membrane. nih.govljmu.ac.uk The stabilization of the open state is the key conformational change induced by deltamethrin, leading to the persistent depolarization of the nerve membrane. nih.govljmu.ac.uk
Biophysical Perturbations of Sodium Channel Gating and Inactivation Kinetics
The interaction of this compound with VGSCs causes significant alterations in the channel's gating kinetics. The most prominent effect is a dramatic slowing of the inactivation process, which leads to a prolonged influx of sodium ions during nerve impulse transmission. researchgate.netusp.br This is observed electrophysiologically as a large, slowly decaying "tail current" following membrane repolarization. pnas.orgusp.brnih.gov
Deltamethrin modifies the kinetics of both the activation and inactivation gates. researchgate.net It can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal. researchgate.net Concurrently, it slows the rate of channel closure (deactivation). colab.ws Studies on insecticide-resistant insects have identified mutations that alter these biophysical properties. For example, the L1014F kdr (knockdown resistance) mutation shifts the voltage dependence of both activation and steady-state inactivation toward more positive potentials. nih.govrothamsted.ac.uk While the primary effect is a dramatic inhibition of fast inactivation, deltamethrin has also been shown to enhance slow inactivation in certain human sodium channel isoforms (NaV1.7, NaV1.8, and NaV1.9), which may counteract some of the hyperexcitability depending on the cell's resting membrane potential. researchgate.net
Table 1: Selected Biophysical Effects of Deltamethrin on Voltage-Gated Sodium Channels
| Parameter | Effect of Deltamethrin | Channel/Preparation | Finding |
| Channel Inactivation | Prolongs the open time, slows inactivation | General finding | Results in a characteristic "tail current" of sodium ions. pnas.orgusp.br |
| Activation & Inactivation Voltage | Can shift voltage-dependence | kdr mutant insect channels | The L1014F mutation shifts activation and inactivation midpoints by ~+5 mV. nih.govrothamsted.ac.uk |
| Slow Inactivation | Enhances slow inactivation | Human NaV1.7, NaV1.8, NaV1.9 | May reduce neuronal excitability, counteracting other effects. researchgate.net |
| Current Decay | Accelerates current decay | Drosophila splice variants | Both TipE and TEH1 auxiliary subunits accelerate current decay when co-expressed with the channel. plos.org |
Comparative Molecular Interactions with Insect and Mammalian Sodium Channels
A key feature of this compound is its selective toxicity, being significantly more potent against insects than mammals. nih.gov This selectivity is largely conferred at the level of the target site, the VGSC. Mammalian brain sodium channels are approximately 1000-fold less sensitive to deltamethrin than insect channels. nih.govrothamsted.ac.uk
This difference in sensitivity has been traced to specific amino acid variations between the insect and mammalian channel proteins. nih.govrothamsted.ac.uk One of the most critical residues is located in a region associated with "super-kdr" resistance in insects. In highly sensitive insect VGSCs (like those from the housefly), this position is occupied by a methionine residue (M918). nih.govnih.govrothamsted.ac.uk In contrast, the corresponding position in less sensitive mammalian neuronal sodium channels (such as the rat NaV1.2 isoform) contains an isoleucine (I874). nih.govrothamsted.ac.ukresearchgate.net Experimental studies have confirmed the importance of this residue; when the isoleucine in the rat channel was mutated to a methionine (I874M), its sensitivity to deltamethrin increased by 100-fold. ljmu.ac.uknih.govrothamsted.ac.ukresearchgate.net The presence of a second pyrethroid binding site in insect channels that is absent in mammalian channels also contributes to this selectivity. pnas.org
Table 2: Comparative Sensitivity of Insect vs. Mammalian Sodium Channels to Deltamethrin
| Feature | Insect Sodium Channel (e.g., Housefly, Drosophila) | Mammalian Sodium Channel (e.g., Rat NaV1.2) | Significance |
| Overall Sensitivity | High | Low (~1000-fold less sensitive than insect) | Basis for selective toxicity of deltamethrin. nih.govrothamsted.ac.uk |
| Key Amino Acid Residue (super-kdr site) | Methionine (M918) | Isoleucine (I874) | Crucial determinant of sensitivity. ljmu.ac.uknih.govrothamsted.ac.uk |
| Effect of I-to-M Mutation | N/A | 100-fold increase in deltamethrin sensitivity | Confirms the critical role of this single amino acid in conferring low mammalian sensitivity. ljmu.ac.uknih.govrothamsted.ac.ukresearchgate.net |
| Putative Binding Sites | Two receptor sites identified | One primary receptor site | The second site, absent in mammals, may be necessary for high-potency insecticidal action. pnas.org |
Secondary Modulatory Effects on Other Ion Channels and Neurotransmitter Systems
Deltamethrin can interact with voltage-gated chloride channels, with studies showing it can decrease the open channel probability. u-szeged.huresearchgate.net Effects on neurotransmitter systems have also been reported. Some research suggests deltamethrin can act as an antagonist on insect GABA (γ-aminobutyric acid) receptors. nih.gov However, other studies found that deltamethrin did not affect GABA-activated chloride currents in cultured rat neurons, suggesting this target may not be relevant in mammals. nih.govdtic.mil
Furthermore, deltamethrin has been reported to affect:
Voltage-Gated Calcium Channels (VGCCs): It can modify the function of N-type (CaV2.2) calcium channels, but this effect appears to be dependent on the channel's phosphorylation state. colab.wsnih.gov
Voltage-Gated Potassium Channels: Some studies have observed that deltamethrin can rescue the decline of outward rectifying K+ currents in plant guard cells. u-szeged.hu
Other Receptors: Deltamethrin has been implicated in affecting nicotinic acetylcholine (B1216132) receptors and excitatory glutamate (B1630785) receptors. besjournal.com
Structural Basis of Insecticidal Potency Derived from this compound Stereochemistry
The high insecticidal potency of deltamethrin is critically dependent on its specific three-dimensional structure. nih.govwho.int The molecule contains three chiral centers, meaning it could theoretically exist as eight different stereoisomers. nih.gov However, deltamethrin is produced and sold as a single, resolved isomer, [(S)-α-cyano-3-phenoxybenzyl (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate], also referred to as the (1S) or (RRS) stereoisomer. nih.govarkat-usa.orgnih.gov
This precise stereochemistry is essential for its potent activity. Structure-activity relationship studies have consistently shown that:
The (1R) configuration on the cyclopropane (B1198618) ring is far more insecticidally active than the enantiomeric (1S) configuration. who.intresearchgate.net
The (S) configuration at the α-cyano carbon of the alcohol moiety is more potent than the (R) configuration. researchgate.net
The cis arrangement of the substituents on the cyclopropane ring contributes to higher potency compared to the trans isomers in phenoxybenzyl pyrethroids. researchgate.net
This stereospecificity is a direct consequence of the structural requirements of the binding site on the insect VGSC. Only the this compound isomer fits optimally into the receptor pocket to induce the conformational changes that lead to channel modification and potent insecticidal effect. nih.govarkat-usa.org
Table 3: Stereochemical Requirements for High Pyrethroid Potency
| Stereochemical Feature | Configuration in this compound | Contribution to Potency |
| Cyclopropane Ring C1 | 1R | The 1R conformation is significantly more toxic to insects than the 1S. who.intresearchgate.net |
| α-Cyano Carbon | S | The αS conformation confers higher insecticidal activity than the αR. researchgate.net |
| Cyclopropane Ring Isomerism | cis | The cis isomer is generally more toxic than the trans isomer for phenoxybenzyl pyrethroids. researchgate.net |
Molecular and Genetic Mechanisms of Insecticide Resistance to 1s Deltamethrin
Target-Site Insensitivity: Voltage-Gated Sodium Channel Mutations
The primary target of (1S)-Deltamethrin is the voltage-gated sodium channel (VGSC), a crucial component of the insect nervous system responsible for the propagation of nerve impulses. emtoscipublisher.com Mutations in the gene encoding this channel can lead to a reduced sensitivity of the target site to the insecticide, a phenomenon known as knockdown resistance (kdr).
Characterization of Knockdown Resistance (kdr) and Super-kdr Alleles
Knockdown resistance (kdr) is a major mechanism of resistance to pyrethroid insecticides. The classic kdr mutation involves a single nucleotide polymorphism that results in the substitution of leucine (B10760876) to phenylalanine at position 1014 (L1014F) of the VGSC. plos.orgnih.gov This mutation has been identified in numerous insect pest species. researchgate.netnih.gov Variations at this locus, including substitutions to histidine (L1014H), serine (L1014S), cysteine (L1014C), and tryptophan (L1014W), have also been reported to confer resistance. researchgate.netnih.gov
A more potent form of resistance is conferred by "super-kdr" alleles, which typically involve an additional mutation in conjunction with the classic kdr mutation. nih.gov The most well-characterized super-kdr genotype is the M918T mutation (methionine to threonine at position 918) occurring alongside the L1014F mutation. plos.orgresearchgate.net This double mutation can result in significantly higher levels of resistance to this compound, in some cases up to 500-fold. researchgate.net While super-kdr alleles provide a significant survival advantage in the presence of insecticides, they are often found at lower frequencies in field populations compared to kdr alleles, suggesting potential fitness costs associated with these mutations. plos.org
Functional Consequences of Specific Amino Acid Substitutions on this compound Sensitivity
Specific amino acid substitutions within the VGSC have distinct functional consequences on the channel's sensitivity to this compound.
L1014F: This classic kdr mutation is one of the most widespread and well-studied. It significantly reduces the affinity of the sodium channel for this compound. rupress.org Studies have shown that the L1014F mutation alone can confer approximately 30-fold resistance to deltamethrin (B41696). researchgate.net The frequency of the L1035F mutation (equivalent to L1014F in house flies) has been significantly correlated with resistance to deltamethrin in some mosquito populations. nih.gov
M918T: When combined with L1014F, this mutation creates the super-kdr phenotype, leading to a dramatic increase in resistance. researchgate.net The double mutant (L1014F + M918T) exhibits a much higher dissociation constant (Kd) for deltamethrin compared to the wild type or the L1014F mutant alone, indicating a significantly lower binding affinity. researchgate.net Electrophysiological studies have demonstrated that the M918T mutation, in conjunction with L1014F, results in a sodium channel that is substantially more resistant to the effects of pyrethroids. plos.org
V419L and L925I: These mutations have been identified as major contributors to deltamethrin resistance in species such as the common bed bug, Cimex lectularius. researchgate.netnih.gov The V419L mutation is located in the IS6 transmembrane segment, while the L925I mutation is found in the intracellular loop between IIS4 and IIS5. researchgate.net The presence of either or both of these mutations is strongly associated with high levels of pyrethroid resistance. researchgate.netnih.gov
The following table summarizes the effects of these key mutations on this compound sensitivity:
Table 1: Functional Consequences of Key VGSC Mutations on this compound Sensitivity| Mutation | Location in VGSC | Conferred Resistance Level | Notable Insect Species |
|---|---|---|---|
| L1014F | Domain II, Segment 6 (IIS6) | High (kdr) | House fly, Mosquitoes, Bed bugs plos.orgnih.govchowyang.com |
| M918T + L1014F | Domain II, S4-S5 linker and IIS6 | Very High (super-kdr) | House fly, Bed bugs plos.orgresearchgate.net |
| V419L | Domain I, Segment 6 (IS6) | High | Bed bugs researchgate.netnih.gov |
| L925I | Intracellular loop between IIS4 and IIS5 | High | Bed bugs, Whiteflies nih.govresearchgate.net |
Molecular Modeling and Mutagenesis Studies of Resistant Channel Variants
Molecular modeling and site-directed mutagenesis have been instrumental in elucidating the structural basis of pyrethroid resistance. Homology models of insect VGSCs, often based on the crystal structures of mammalian or bacterial voltage-gated channels, have provided insights into the binding sites of this compound. nih.govmdpi.comresearchgate.net
These models predict that this compound binds to a hydrophobic cavity within the channel pore, formed by residues from different domains, including the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III. nih.govmdpi.com The binding of the insecticide is thought to stabilize the open state of the channel, leading to prolonged sodium influx and nerve hyperexcitation. nih.govresearchgate.net
Mutagenesis studies have confirmed the importance of specific residues in pyrethroid binding and resistance. By introducing known resistance mutations into susceptible channel clones and expressing them in systems like Xenopus oocytes, researchers can directly measure the impact of these mutations on channel sensitivity to this compound. pnas.org These studies have validated that mutations like L1014F and the super-kdr combination of M918T+L1014F reduce the affinity of the channel for deltamethrin. rupress.org
Docking studies, which simulate the interaction between the insecticide and the channel protein, have further refined our understanding of the binding mechanism. emtoscipublisher.com For instance, docking of deltamethrin into a model of the Culex quinquefasciatus VGSC indicated interactions with residues such as Met918 and Leu925, which are known sites of resistance mutations. emtoscipublisher.com Recent models based on AlphaFold2 have further supported a two-site receptor model for pyrethroids, explaining the state-dependent action and the allosteric effects of various kdr mutations. mdpi.com
Metabolic Resistance Mechanisms
Metabolic resistance is another critical mechanism by which insects can overcome the toxic effects of this compound. This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system.
Role of Cytochrome P450 Monooxygenases (CYPs) in this compound Detoxification
Cytochrome P450 monooxygenases (CYPs) are a large and diverse superfamily of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. mdpi.comportlandpress.com Enhanced detoxification by CYPs is a major mechanism of resistance to this compound in many insect species. nih.govcapes.gov.br This is often achieved through the overexpression of specific CYP genes, leading to higher levels of the detoxifying enzymes.
Numerous studies have identified specific CYP genes that are upregulated in this compound-resistant insect strains. Transcriptomic analyses, such as microarray and RNA-seq, have been powerful tools in identifying these candidate genes. mdpi.commdpi.com The overexpression of these genes can be either constitutive (always present at high levels) or induced upon exposure to the insecticide. sci-hub.se
Several CYP genes have been implicated in deltamethrin resistance across different insect species:
CYP6D1v1: This gene has been associated with pyrethroid resistance in house flies.
CYP6BB2: Upregulation of this gene has been linked to deltamethrin resistance.
CYP6M11: This gene is another member of the CYP6 family found to be overexpressed in resistant populations.
CYP6N12: Increased expression of this gene contributes to metabolic detoxification.
CYP9J9 and CYP9J10: These genes from the CYP9 family are also known to be involved in pyrethroid resistance.
CYP6BQ9: In the red flour beetle, Tribolium castaneum, the brain-specific overexpression of CYP6BQ9 was found to be responsible for the majority of deltamethrin resistance. pnas.org
CYP41 and CYP3006G8: In the tick Rhipicephalus microplus, constitutive overexpression of CYP41 and deltamethrin-induced upregulation of CYP3006G8 were shown to contribute to resistance. nih.gov
The transcriptional regulation of these CYP genes is complex and can be influenced by various factors. Upregulation is often mediated by transcription factors that bind to specific regulatory elements in the promoter regions of the CYP genes. Exposure to the insecticide can trigger signaling pathways that lead to the activation of these transcription factors and subsequent increased gene expression. pnas.org
The following table provides examples of upregulated CYP genes and the insect species in which they are associated with this compound resistance:
Table 2: Examples of Upregulated CYP Genes in this compound Resistance| CYP Gene | Insect Species | Fold Upregulation (approximate, where available) | Reference |
|---|---|---|---|
| CYP6BQ9 | Tribolium castaneum (Red Flour Beetle) | >200-fold (constitutive) | mdpi.com |
| CYP41 | Rhipicephalus microplus (Cattle Tick) | 8.72-fold (constitutive) | nih.gov |
| CYP3006G8 | Rhipicephalus microplus (Cattle Tick) | Up to 13.38-fold (induced) | nih.gov |
| CYP6AE11 | Helicoverpa armigera (Cotton Bollworm) | Significantly overexpressed | nih.gov |
| CYP9A14 | Helicoverpa armigera (Cotton Bollworm) | Significantly overexpressed | nih.gov |
| CYP9A105 | Spodoptera exigua (Beet Armyworm) | Upregulated upon exposure | mdpi.com |
Biochemical Characterization of CYP Enzyme Activity and Substrate Specificity
Cytochrome P450 monooxygenases (CYPs) are a critical family of enzymes involved in the metabolic resistance of insects to this compound. These enzymes detoxify the insecticide through oxidative metabolism. The overexpression of specific CYP genes is a common mechanism conferring resistance. pnas.orgnih.gov
Biochemical studies involving the expression of recombinant CYP enzymes have been instrumental in characterizing their activity and substrate specificity. For instance, the CYP6FU1 enzyme from a deltamethrin-resistant strain of Laodelphax striatellus was expressed in Sf9 insect cells. researchgate.netnih.gov This recombinant CYP6FU1 demonstrated the ability to metabolize this compound in a process dependent on NADPH. researchgate.netnih.gov The primary metabolite formed was identified as 4-hydroxy-deltamethrin. researchgate.netnih.gov
Kinetic analysis of recombinant CYP enzymes provides insights into their efficiency in metabolizing substrates. For CYP6FU1, the Michaelis constant (Km) and catalytic constant (kcat) were determined using the model substrate p-nitroanisole, with values of 17.51 ± 4.29 μM and 0.218 ± 0.001 pmol min-1 mg-1 protein, respectively. researchgate.netnih.gov In another example, the recombinant CYP9K1 from Anopheles gambiae was shown to metabolize 32% of the applied this compound within a 2-hour incubation period, with a Km of 28.2 μM and a Vmax of 0.57 pmol deltamethrin/min/pmol P450. pnas.org
The substrate specificity of these enzymes can be investigated using various compounds. The recombinant CYP6FU1 from L. striatellus showed a preference for metabolizing p-nitroanisole and ethoxyresorufin over ethoxycoumarin and luciferin-HEGE. researchgate.netnih.gov Studies on CYP6P9a and CYP6P9b from the malaria vector Anopheles funestus revealed that these enzymes are highly efficient at metabolizing pyrethroids like this compound. lstmed.ac.uk Interestingly, while the redox partner cytochrome b5 is not essential for this compound metabolism by these enzymes, it can enhance the metabolism of certain fluorescent model substrates. lstmed.ac.uk
The role of specific CYPs in resistance is further confirmed by experiments showing that antibodies against a particular CYP, such as CYP6D1 in house flies, can inhibit the metabolism of this compound in microsomal preparations from resistant strains. sci-hub.se
Interactive Data Table: Kinetic Parameters of CYP Enzymes in this compound Resistance
| Enzyme | Insect Species | Substrate | Km (μM) | kcat or Vmax | Source |
| CYP6FU1 | Laodelphax striatellus | p-nitroanisole | 17.51 ± 4.29 | 0.218 ± 0.001 pmol/min/mg protein | researchgate.netnih.gov |
| CYP9K1 | Anopheles gambiae | This compound | 28.2 | 0.57 pmol/min/pmol P450 | pnas.org |
Contribution of Esterases (Carboxylesterases) to this compound Hydrolysis
Esterases, particularly carboxylesterases, play a significant role in metabolic resistance to this compound by hydrolyzing the ester bond in the insecticide molecule, leading to its detoxification. nih.govoup.com The involvement of esterases in resistance has been documented in various insect species. researchgate.net
Studies on pyrethroid-resistant strains of the pea aphid, Acyrthosiphon pisum, have shown significantly higher esterase activity compared to susceptible strains. researchgate.net Similarly, in the small brown planthopper, Laodelphax striatellus, increased esterase activity was associated with this compound resistance. plos.org In some cases, the contribution of esterases to resistance appears to be more significant than that of other enzyme families like Glutathione (B108866) S-Transferases. For example, in Triatoma infestans populations from Argentina, elevated esterase activity was correlated with this compound resistance. oup.comscielo.org.ar However, this was not observed in a highly resistant population from Bolivia, suggesting that different resistance mechanisms can evolve in different geographical locations. oup.comresearchgate.net
The hydrolysis of this compound by esterases can be species-dependent. For example, in human liver microsomes, this compound is primarily eliminated through NADPH-independent hydrolytic metabolism, with human carboxylesterase 1 (hCE-1) being particularly effective. psu.edu In contrast, rat liver microsomes predominantly use oxidative metabolism for this compound elimination. psu.edu
Analysis of Enzyme Expression Levels and Kinetic Properties
The overexpression of esterase genes is a key factor in esterase-mediated resistance. In this compound resistant strains of Laodelphax striatellus, multiple esterase genes were found to be overexpressed compared to susceptible strains. nih.govplos.org Similarly, in pyrethroid-resistant Anopheles stephensi, genes encoding esterases such as venom carboxylesterase-6 and esterase E4 were significantly upregulated, with expression levels up to 70-fold higher than in susceptible strains. preprints.org
Kinetic studies of purified or recombinant esterases provide valuable information on their substrate affinity and catalytic efficiency. For example, recombinant LmCesA1 from Locusta migratoria exhibited different inhibition profiles against various insecticides, including this compound. researchgate.net The enzyme showed higher affinity for α-naphthyl acetate (B1210297) (Km = 0.08 ± 0.01 mM) compared to β-naphthyl acetate (Km = 0.22 ± 0.03 mM). researchgate.net
The activity of esterases can be measured using specific substrates. For instance, the hydrolysis of 7-coumaryl permethrate (7-CP) is used to determine pyrethroid-hydrolyzing esterase activity in individual insects. oup.comnih.gov Studies on Triatoma infestans eggs revealed that while domestic populations showed resistance to this compound, there was no statistically significant contribution from 7-CP esterases, indicating the involvement of other resistance mechanisms. nih.gov
Interactive Data Table: Esterase Activity in Resistant vs. Susceptible Insects
| Insect Species | Strain | Enzyme Activity Level | Method of Analysis | Source |
| Acyrthosiphon pisum | Resistant | Significantly Higher | General Esterase Assay | researchgate.net |
| Laodelphax striatellus | Resistant | Increased | General Esterase Assay | plos.org |
| Anopheles stephensi | Resistant | Up to 70-fold Upregulation | RNA-seq Analysis | preprints.org |
| Triatoma infestans (Argentina) | Resistant | Elevated | 7-CP Hydrolysis | oup.comscielo.org.ar |
| Triatoma infestans (Bolivia) | Resistant | Lower than Susceptible | 7-CP Hydrolysis | oup.comresearchgate.net |
Involvement of Glutathione S-Transferases (GSTs) in Conjugation Pathways
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that contribute to insecticide resistance by catalyzing the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. researchgate.netmdpi.comscielo.br Elevated GST activity has been linked to resistance against various insecticides, including pyrethroids. researchgate.net
In the context of this compound resistance, the role of GSTs can vary. In a laboratory-selected resistant strain of Aedes aegypti, a significant elevation in GST activity was observed. nih.gov Similarly, in Anopheles funestus, the overexpression of GSTe2 was a major factor in resistance to pyrethroids. d-nb.info However, in some cases, the contribution of GSTs to this compound resistance appears to be minor compared to that of CYPs and esterases. For example, in resistant strains of Laodelphax striatellus, the synergist DEM, a GST inhibitor, showed no apparent synergistic effect on this compound toxicity, suggesting a limited role for GSTs in the observed resistance. plos.org
GSTs are involved in Phase II detoxification, where they conjugate toxic molecules with glutathione. mdpi.commdpi.com This process is crucial for protecting cells from a wide range of harmful compounds. mdpi.com The overexpression of GSTs in many organisms is often associated with resistance to various drugs and toxins. mdpi.commdpi.com
Synergism Studies with Biochemical Inhibitors (e.g., Piperonyl Butoxide, DEF)
Synergism studies using biochemical inhibitors are essential for elucidating the roles of different enzyme families in insecticide resistance. Piperonyl butoxide (PBO) is a well-known inhibitor of cytochrome P450 monooxygenases, while S,S,S-tributyl phosphorotrithioate (DEF) and triphenyl phosphate (B84403) (TPP) are inhibitors of esterases.
The use of PBO has been shown to significantly increase the toxicity of this compound in resistant insect strains, indicating the involvement of P450s in resistance. In resistant strains of Rhyzopertha dominica, PBO increased the toxicity of this compound by up to 27-fold. researchgate.netscielo.br Similarly, in pyrethroid-resistant pea aphids (Acyrthosiphon pisum), PBO had a significant synergistic effect with this compound. researchgate.net In bed bugs (Cimex lectularius), PBO also synergized this compound, although the impact was variable among different strains, suggesting that while P450s are involved, other resistance mechanisms also play a role. researchgate.netbioone.org
DEF and TPP are used to assess the contribution of esterases to resistance. In R. dominica, DEF was less effective than PBO, increasing this compound toxicity by up to five-fold. researchgate.netscielo.br In L. striatellus, both PBO and TPP reduced the resistance ratio to this compound, pointing to the involvement of both P450s and esterases. plos.org In some mosquito species, pre-exposure to DEF restored susceptibility to pyrethroids, confirming the role of esterases in resistance. d-nb.info
Interactive Data Table: Synergistic Ratios of Inhibitors with this compound
| Insect Species | Inhibitor | Synergistic Ratio (SR) or Effect | Implicated Enzyme Family | Source |
| Rhyzopertha dominica | PBO | Up to 27-fold increase in toxicity | Cytochrome P450s | researchgate.netscielo.br |
| Rhyzopertha dominica | DEF | Up to 5-fold increase in toxicity | Esterases | researchgate.netscielo.br |
| Acyrthosiphon pisum | PBO | Significant synergistic effect | Cytochrome P450s | researchgate.net |
| Cimex lectularius | PBO | Variable (SR from 40 to 176) | Cytochrome P450s | researchgate.netbioone.org |
| Laodelphax striatellus | PBO | SR = 2.43 | Cytochrome P450s | plos.org |
| Laodelphax striatellus | TPP | SR = 1.86 | Esterases | plos.org |
Other Resistance Factors
Reduced Cuticular Penetration
Reduced cuticular penetration is another mechanism that can contribute to insecticide resistance. This involves modifications to the insect's cuticle that slow down the absorption of the insecticide, providing more time for metabolic enzymes to detoxify it. nih.govresearchgate.net This mechanism has been reported in various insect species and can lead to cross-resistance to different classes of insecticides. conicet.gov.ar
Studies have shown a correlation between cuticle thickening and pyrethroid resistance. In Anopheles funestus, an increase in cuticle thickness was associated with resistance. conicet.gov.ar Similarly, in resistant strains of Anopheles gambiae, a thicker epicuticular layer and a significant increase in cuticular hydrocarbon content were observed. conicet.gov.ar Topical application of this compound in acetone (B3395972), which can bypass lipid-based barriers, reduced the resistance ratio in these mosquitoes by approximately 50%. conicet.gov.ar
The upregulation of cuticular protein genes is thought to be a key factor in this resistance mechanism. acs.org In pyrethroid-resistant bed bugs, the upregulation of such genes may lead to a thicker cuticle, thereby reducing the penetration of insecticides. researchgate.netacs.org In Anopheles coluzzii, transcriptomic analysis of the legs, the primary point of contact with insecticides, revealed an overexpression of cuticular proteins in resistant strains. nih.gov
However, the correlation between cuticular thickness and resistance is not always straightforward. A study on various bed bug populations found differences in cuticular thickness, but not a strong positive correlation with the level of pyrethroid resistance, suggesting that cuticle thickening might be a secondary resistance mechanism in some populations. acs.org
Population Genetics and Inheritance Patterns of Resistance to this compound
The evolution of insecticide resistance is a complex process governed by the principles of population genetics. The selection pressure exerted by the application of this compound favors the survival and reproduction of individuals carrying resistance alleles. The rate at which resistance spreads within an insect population is heavily influenced by the inheritance patterns of these resistance traits, including the number of genes involved, their dominance, and whether they are linked to sex chromosomes.
Inheritance of Resistance
The mode of inheritance for deltamethrin resistance has been studied in numerous insect species, revealing a variety of genetic scenarios. Crosses between resistant and susceptible strains are pivotal for determining these patterns, which are crucial for developing effective resistance management strategies. researchgate.net
Resistance to deltamethrin is frequently inherited as an autosomal trait, meaning the genes responsible are not located on sex chromosomes. researchgate.netnih.govnih.gov For instance, in the mosquito Aedes aegypti and the fall armyworm Spodoptera frugiperda, studies have demonstrated autosomal inheritance of deltamethrin resistance. nih.govmdpi.com Similarly, research on the codling moth, Cydia pomonella, also points to autosomal inheritance. researchgate.net
The dominance of resistance alleles is a critical factor in the evolution of resistance. In many cases, deltamethrin resistance is incompletely dominant. nih.govnih.govmdpi.com This means that heterozygous individuals (carrying one resistant and one susceptible allele) exhibit a level of resistance intermediate to that of susceptible and resistant homozygous individuals. For example, in a Puerto Rican strain of Spodoptera frugiperda, resistance to deltamethrin was found to be incompletely dominant. mdpi.com In a Cuban strain of Aedes aegypti, the degree of dominance (DLC) values were calculated to be 0.91 and 0.87 for reciprocal F1 progenies, also indicating incomplete dominance. nih.gov In contrast, studies on the codling moth have described deltamethrin resistance as an incompletely recessive character. researchgate.net In some instances, such as with the maize weevil Sitophilus zeamais, resistance has been identified as being controlled by a single recessive, sex-linked gene. tandfonline.com
The number of genes conferring resistance can also vary. While resistance is sometimes conferred by one or two major genes, it is often a polygenic trait, involving multiple genes with smaller, additive effects. nih.govbioone.org Studies on Cydia pomonella and Aedes aegypti suggest that resistance to deltamethrin is controlled by at least two genetic factors. researchgate.netbioone.org Research on the diamondback moth, Plutella xylostella, also indicated that resistance was conferred by more than one locus. bioone.org The involvement of multiple genes, often including both target-site insensitivity (like kdr mutations) and enhanced metabolic detoxification, highlights the complex genetic architecture of deltamethrin resistance. researchgate.netplos.orgnih.gov
Research Findings on Inheritance Patterns
Detailed laboratory crossing experiments have elucidated the inheritance patterns of this compound resistance in several key insect pest species. The data from these studies, including lethal concentration (LC₅₀) values for susceptible, resistant, and hybrid generations, allow for the calculation of resistance ratios and the degree of dominance.
A study on the fall armyworm, Spodoptera frugiperda, provides a clear example of these experimental crosses. A susceptible strain (SUS) was crossed with a field-collected resistant strain from Puerto Rico (PPR) to produce reciprocal F1 hybrid progenies (H1 and H2). The results demonstrated a 15-fold resistance ratio in the parent resistant strain and an autosomal, incompletely dominant inheritance pattern for deltamethrin. mdpi.com
Table 1: Inheritance of Deltamethrin Resistance in Spodoptera frugiperda
| Strain | N | Slope (±SE) | LC₅₀ (95% CI) (μg/cm²) | Resistance Ratio (RR₅₀) | Degree of Dominance (D) |
|---|---|---|---|---|---|
| SUS | 600 | 1.8 (±0.2) | 0.02 (0.01-0.02) | 1.0 | - |
| PPR | 600 | 1.2 (±0.1) | 0.29 (0.22-0.38) | 15.0 | - |
| H1 (♂SUS × ♀PPR) | 600 | 1.3 (±0.1) | 0.14 (0.11-0.18) | 7.0 | 0.791 |
| H2 (♀SUS × ♂PPR) | 600 | 1.0 (±0.1) | 0.29 (0.22-0.38) | 15.0 | 0.986 |
Data sourced from a study on a Puerto Rican strain of Spodoptera frugiperda. mdpi.com
Similarly, research on a Cuban strain of the mosquito Aedes aegypti selected for 14 generations for high deltamethrin resistance (SAN-F14) and crossed with the susceptible Rockefeller strain showed an autosomal, incompletely dominant inheritance involving at least two factors. nih.govbioone.org
Table 2: Inheritance of Deltamethrin Resistance in Aedes aegypti
| Strain | N | Slope (±SE) | LC₅₀ (95% CI) (mg/L) | Resistance Ratio (RR₅₀) | Degree of Dominance (DLC) |
|---|---|---|---|---|---|
| Rockefeller (Susceptible) | 1489 | 3.61 (±0.23) | 0.00008 (0.00007-0.00009) | 1.0 | - |
| SAN-F14 (Resistant) | 1585 | 1.95 (±0.14) | 0.073 (0.06-0.08) | 91.25 | - |
| F1 (♀Rockefeller × ♂SAN-F14) | 1478 | 1.83 (±0.13) | 0.052 (0.04-0.06) | 650.0 | 0.91 |
| F1 (♀SAN-F14 × ♂Rockefeller) | 1526 | 1.95 (±0.13) | 0.048 (0.04-0.05) | 600.0 | 0.87 |
Data sourced from a study on a Cuban strain of Aedes aegypti. nih.gov
Population Genetics and the Evolution of Resistance
The principles of population genetics explain how resistance alleles, once they appear in a population through mutation, can increase in frequency under insecticide selection. The rate of this evolution is influenced by several factors:
Selection Pressure: The intensity and frequency of this compound application directly impact the speed at which resistance evolves. researchgate.net High selection pressure rapidly eliminates susceptible individuals, allowing those with resistance alleles to thrive. scielo.br
Genetic Variation: The pre-existence of genetic traits that can confer resistance, such as variations in detoxification enzyme genes, can predispose a population to evolve resistance more quickly. researchgate.net
Gene Flow: The movement of resistant individuals between populations can introduce resistance alleles into previously susceptible populations, accelerating the spread of resistance over wide geographical areas.
Fitness Costs: Resistance mechanisms can sometimes be associated with fitness costs, meaning that in the absence of the insecticide, resistant individuals may have lower survival or reproductive rates than their susceptible counterparts. nih.govresearchgate.net For example, in Aedes albopictus, mosquitoes homozygous for the F1534S mutation, which confers resistance, showed significant fitness disadvantages. researchgate.net However, the evolution of compensatory mutations or the selection of resistance mechanisms with minimal fitness costs can mitigate these disadvantages. nih.govresearchgate.net
The evolution of deltamethrin resistance is a dynamic process. Studies on Aedes albopictus have shown a progression where an initial mutation (F1534S) that confers high resistance with no significant fitness cost spreads rapidly. nih.govresearchgate.net This can be followed by the emergence of other mutations or the increased role of metabolic resistance, which may offer a better balance between resistance level and fitness. nih.govresearchgate.net This sequential selection process, where different resistance genes are added over time, can lead to highly resistant populations with complex, polygenic resistance mechanisms. researchgate.net
Metabolic Pathways and Biotransformation of 1s Deltamethrin in Biological Systems
Enzymatic Degradation in Insect Species
In insects, the breakdown of (1S)-Deltamethrin is a critical detoxification mechanism, often linked to insecticide resistance. The primary enzymatic systems involved are cytochrome P450 monooxygenases and carboxylesterases. jst.go.jplstmed.ac.ukresearchgate.net
Cytochrome P450 enzymes (P450s) play a crucial role in the oxidative metabolism of this compound in insects. lstmed.ac.ukresearchgate.net These enzymes introduce hydroxyl groups into the molecule, increasing its water solubility and facilitating further metabolism. Key hydroxylation reactions include:
4’-hydroxylation: This is a primary site of oxidative attack, leading to the formation of 4’-hydroxydeltamethrin. who.intpnas.orgresearchgate.net The P450 enzymes CYP6P9a and CYP6P9b have been identified as key contributors to this metabolic pathway. lstmed.ac.uk
trans-hydroxymethylation: Another significant pathway involves the hydroxylation of the methyl group trans to the carboxyl group on the cyclopropane (B1198618) ring, resulting in trans-hydroxymethyl-deltamethrin. who.intresearchgate.net
Other hydroxylation sites: Minor oxidation also occurs at the 2' and 5 positions of the phenoxybenzyl moiety. fao.orginchem.org
Computational docking studies with the P450 enzyme CYP9AQ2 from Locusta migratoria suggest that hydroxylation of the phenoxybenzyl moiety is a likely metabolic pathway. nih.gov In Laodelphax striatellus, the P450 enzyme CYP6FU1 has been shown to metabolize deltamethrin (B41696) to 4-hydroxy-deltamethrin. nih.gov
The cleavage of the ester bond in this compound is a major detoxification step, catalyzed by both esterase and oxidase enzymes. who.int This hydrolysis yields two primary metabolites:
Deltamethric Acid: (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid or Br2CA) This is the acid moiety of the parent compound. fao.orginchem.orgiarc.fr
3-Phenoxybenzyl Alcohol: This alcohol moiety is unstable and is readily converted to 3-phenoxybenzaldehyde (B142659) and then further oxidized to 3-phenoxybenzoic acid (PBA). fao.orgbesjournal.com
The relative importance of oxidative versus hydrolytic pathways can differ. For instance, nanoencapsulation of deltamethrin has been shown to protect it from esterase-induced degradation, highlighting the significance of this pathway. nih.gov
Following initial hydroxylation and ester cleavage, the primary metabolites of this compound undergo further biotransformation through oxidation and conjugation reactions. fao.orgwho.int These phase II reactions increase the water solubility of the metabolites, facilitating their excretion.
The resulting carboxylic acids and phenols are conjugated with molecules such as:
Glycine inchem.org
Taurine (B1682933) (observed in mice) fao.org
For example, 4'-hydroxy-3-phenoxybenzoic acid is often found as a sulfate (B86663) conjugate. inchem.org Deltamethric acid and its hydroxylated derivatives are excreted as free acids or as glucuronide conjugates. fao.orginchem.org
Biotransformation in Non-Target Organisms (excluding human clinical data)
The metabolism of this compound also occurs in non-target organisms, and the pathways are generally similar to those in insects, involving ester hydrolysis, oxidation, and conjugation. who.intorst.edu However, species-specific differences in the rates and routes of metabolism can influence the compound's toxicity.
Mammals (Rats, Mice, Cows): In mammals, this compound is readily metabolized and excreted. who.int The primary mechanisms are ester cleavage and oxidation, particularly at the 4'-position of the phenoxy ring. fao.orginchem.org In rats, the major metabolites include the glucuronide conjugate of Deltamethric Acid and 4'-hydroxy-3-phenoxybenzoic acid sulfate. inchem.org Mice exhibit more efficient metabolism than rats and uniquely excrete glucuronides of 4'-hydroxyphenoxybenzyl alcohol and 5-hydroxy-3-phenoxybenzoic acid, as well as a taurine conjugate of 3-phenoxybenzoic acid. fao.org In cows, the metabolic pathways are similar to those in rodents. who.int
Birds (Hens): In laying hens, deltamethrin is metabolized through ester bond cleavage followed by hydroxylation of the gem-dimethyl groups (a pathway not seen in rodents) and at various positions on the phenoxybenzyl moiety. inchem.orgeuropa.eu The acid moiety and its oxidized products are excreted as free compounds and their glucuronides. inchem.org
Fish: Deltamethrin is highly toxic to fish. who.int While specific metabolic pathways in fish are less detailed in the provided context, the high toxicity suggests that their detoxification mechanisms may be less efficient than in mammals.
Invertebrates (Lobsters): Studies on American lobsters (Homarus americanus) have examined the sublethal effects of deltamethrin, but detailed metabolic profiles are still emerging. frontiersin.org
The table below summarizes the key metabolites found in different species.
| Species | Key Metabolites |
| Rats | Deltamethric Acid (free and glucuronide), 4'-hydroxy-3-phenoxybenzoic acid sulfate, 3-phenoxybenzoic acid glucuronide. inchem.org |
| Mice | Same as rats, plus taurine conjugate of 3-phenoxybenzoic acid, glucuronides of 4'-hydroxyphenoxybenzyl alcohol and 5-hydroxy-3-phenoxybenzoic acid. fao.org |
| Hens | Deltamethric Acid (and its oxidized products, free and glucuronides), hydroxylated metabolites of the phenoxybenzyl moiety. inchem.orgeuropa.eu |
Significant species differences exist in the enzymes responsible for this compound metabolism.
Rat vs. Human Liver Microsomes: In vitro studies have revealed a notable difference in the primary metabolic pathways between rats and humans. In rat liver microsomes, this compound is primarily eliminated through NADPH-dependent oxidative metabolism. psu.eduresearchgate.netnih.gov In contrast, human liver microsomes predominantly use NADPH-independent hydrolytic pathways for its elimination. psu.eduresearchgate.netnih.gov
Carboxylesterases: This difference is partly due to the varying activities of carboxylesterases. Human carboxylesterase 1 (hCE-1) is significantly more active in hydrolyzing this compound compared to the corresponding rat enzymes. psu.eduresearchgate.netnih.gov
Poultry vs. Mammals: As noted earlier, poultry exhibit a unique metabolic pathway involving the hydroxylation of the gem-dimethyl groups, which is not observed in rodents. inchem.orgeuropa.eu This highlights the importance of obtaining species-specific metabolic data for risk assessment. mdpi.com
Fate of Chiral Centers During Biotransformation
This compound, the insecticidally active stereoisomer of deltamethrin, possesses a specific three-dimensional structure defined by three chiral centers. The precise configuration of these centers is designated as (S) at the α-cyano carbon of the alcohol moiety, and (1R, 3R) at the cyclopropane ring, giving the full chemical name (S)-α-cyano-3-phenoxybenzyl (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate. regulations.govcoresta.org The biological activity and metabolic processing of deltamethrin are intrinsically linked to its stereochemistry. During biotransformation and environmental degradation, these chiral centers can undergo inversion or isomerization, leading to the formation of various stereoisomers with markedly different biological activities.
The primary transformations affecting the chiral centers of this compound are epimerization and cis-trans isomerization. These processes are critical to the detoxification of the compound, as they predominantly result in stereoisomers with significantly lower insecticidal potency and mammalian toxicity. nih.govepa.gov
Epimerization at the α-Cyano Carbon
The chiral center at the α-cyano carbon is known to be the most labile. nih.gov It can undergo epimerization, which is the inversion of configuration at one of several stereocenters in a molecule. In the case of this compound (the α-S isomer), this process leads to the formation of its diastereomer, (αR, 1R, 3R)-deltamethrin. nih.govnih.gov This inactive isomer is sometimes referred to as inactive-deltamethrin (i-DLM). nih.gov This isomerization is a key step in the degradation pathway and can be influenced by environmental factors such as pH and the presence of certain solvents like alcohols. nih.govresearchgate.net The formation of the α-R diastereomer represents a significant detoxification event, as the α-S configuration is crucial for the potent neurotoxic activity of the parent compound. coresta.org
Cis-Trans Isomerization of the Cyclopropane Ring
The geometric arrangement at the cyclopropane ring (carbons C1 and C3) is another critical determinant of biological activity. This compound is a cis-isomer, which is generally more toxic than the corresponding trans-isomers. inchem.org This cis configuration can be altered through isomerization, particularly driven by photochemical processes. who.intinchem.org Exposure to sunlight can transform the active [1R, cis; αS] isomer into less active or inactive trans-isomers, including the [1R, trans; αS] and [1S, trans; αS] isomers. who.intinchem.org This cis/trans isomerization is a major route of abiotic degradation and detoxification in the environment. publications.gc.ca
Stereoselective Metabolism
The table below summarizes the key stereoisomers related to this compound and their relative biological activity.
Table 1: Key Stereoisomers of Deltamethrin and Relative Activity
| Stereoisomer Configuration | Common Name | Relative Biological Activity |
|---|---|---|
| (αS, 1R, 3R)-cis | This compound / Active Deltamethrin | High |
| (αR, 1R, 3R)-cis | Inactive Deltamethrin (i-DLM) | Low / Inactive |
| (αS, 1R, 3S)-trans | trans-Deltamethrin | Low |
The transformations at the chiral centers are pivotal events in the deactivation of the molecule, as detailed in the following table.
Table 2: Transformations at the Chiral Centers of this compound
| Transformation Process | Chiral Center(s) Affected | Resulting Stereoisomer(s) | Primary Driver / Condition | Consequence |
|---|---|---|---|---|
| Epimerization | α-Cyano Carbon | (αR, 1R, 3R)-cis | Base catalysis, polar protic solvents researchgate.net | Formation of inactive diastereomer nih.gov |
Environmental Fate and Degradation of 1s Deltamethrin
Abiotic Degradation Pathways
Abiotic degradation of (1S)-Deltamethrin primarily involves photochemical and hydrolytic processes. These pathways are significantly influenced by environmental conditions such as sunlight, pH, and the presence of water.
Photochemical Degradation Under Simulated and Natural Conditions
Photodegradation is a major route for the breakdown of this compound in the environment. ccme.canih.gov Exposure to sunlight initiates a series of reactions, including photoisomerization, ester cleavage, and photooxidation, leading to the formation of various degradation products. ccme.canih.govbch.ro The rate and extent of photodegradation can be influenced by factors such as the solvent system and the presence of other substances like copper salts. researchgate.net
Sunlight exposure can cause the isomerization of the parent this compound molecule, which has an α-S, 1R-cis configuration. nih.govwho.int This process leads to the formation of several stereoisomers. iwaponline.com Chiral high-performance liquid chromatography has been instrumental in identifying these isomers. iwaponline.comepa.gov
One of the key photoisomerization reactions is the cis-trans isomerization of the cyclopropane (B1198618) ring. who.intacs.org This results in the formation of the α-S, 1R trans isomer (designated as 3-deltamethrin), which retains some insecticidal activity, although less than the parent compound. iwaponline.comepa.gov
In addition to the active trans-isomer, sunlight photolysis also produces inactive isomers. iwaponline.com These include the α-S, 1S cis isomer (2'-deltamethrin) and the α-S, 1S trans isomer (4'-deltamethrin). iwaponline.comepa.govproquest.com The formation of these inactive isomers represents a partial detoxification step. iwaponline.comepa.gov In the dark, this compound in natural water can also undergo isomerization to the inactive α-S, 1S cis isomer. iwaponline.comepa.govproquest.com
Table 1: Photoisomers of this compound
| Isomer Name | Configuration | Activity |
| This compound (Parent) | α-S, 1R-cis | Active |
| 3-Deltamethrin | α-S, 1R-trans | Active (less than parent) |
| 2'-Deltamethrin | α-S, 1S-cis | Inactive |
| 4'-Deltamethrin | α-S, 1S-trans | Inactive |
This table summarizes the main photoisomers formed from the degradation of this compound and their insecticidal activity.
Besides photoisomerization, the photochemical degradation of this compound also involves the cleavage of the ester bond and subsequent photooxidation. ccme.canih.govbch.ro These reactions lead to the formation of several smaller molecules.
The primary ester cleavage products are 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) and 3-phenoxybenzyl alcohol. who.intorst.edu The latter can be further oxidized to 3-phenoxybenzaldehyde (B142659) and subsequently to 3-phenoxybenzoic acid. bch.ro Under certain conditions, other products such as hydroxylated derivatives of deltamethrin (B41696) have also been identified. researchgate.net
Table 2: Major Ester Cleavage and Photooxidation Products of this compound
| Degradation Product | Formation Pathway |
| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) | Ester Cleavage |
| 3-Phenoxybenzyl alcohol | Ester Cleavage |
| 3-Phenoxybenzaldehyde | Oxidation of 3-phenoxybenzyl alcohol |
| 3-Phenoxybenzoic acid | Oxidation of 3-phenoxybenzaldehyde |
This table outlines the key products resulting from the ester cleavage and photooxidation of this compound.
Hydrolytic Stability and Degradation in Aqueous Environments
The hydrolytic stability of this compound is highly dependent on the pH of the aqueous environment. orst.edu The compound is relatively stable to hydrolysis at acidic to neutral pH (pH 5 and 7). orst.edu However, under alkaline conditions (pH 9), its degradation is significantly accelerated, with a reported half-life of approximately 2.5 days. orst.edu
Hydrolysis primarily proceeds through the cleavage of the ester linkage, yielding the same primary products as photochemical ester cleavage: Br2CA and 3-phenoxybenzoic acid. orst.edu Due to its strong adsorption to soil and sediment particles and its low water solubility, the mobility of deltamethrin in aquatic systems is limited. who.intpharmahealthsciences.net However, its degradation products can be more mobile. orst.edu
Biotic Degradation Processes in Environmental Matrices
Biotic degradation, particularly by microorganisms, plays a crucial role in the breakdown of this compound in soil and sediment.
Microbial Degradation in Soil and Sediment
Microbial action is a significant pathway for the degradation of this compound in soil and sediment environments. ccme.caorst.edubioline.org.br The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, temperature, and the presence of oxygen. ccme.caiarc.frresearchgate.net
Under aerobic conditions, the half-life of deltamethrin in soil can range from 11 to 72 days. orst.edu The primary mechanism of aerobic microbial degradation is the hydrolysis of the ester bond. ccme.ca In anaerobic soil conditions, the half-life is reported to be between 31 and 36 days, with degradation leading to the formation of various carboxylic acids. ccme.caorst.edu
Several bacterial strains capable of degrading deltamethrin have been isolated from soil, including species from the genera Serratia, Bacillus, Pseudomonas, and Raoultella. bioline.org.brnih.gov These microorganisms can utilize deltamethrin as a source of carbon and energy, breaking it down into less complex and often less toxic compounds. bioline.org.brnih.gov For example, studies have shown that Serratia marcescens can significantly enhance the degradation rate of deltamethrin in contaminated soils. bioline.org.br In some cases, the degradation process can be a co-metabolic activity. nih.gov
The degradation of deltamethrin in sediment follows similar pathways to those in soil, with microbial activity being a key factor. researchgate.net However, the strong adsorption of deltamethrin to sediment particles can sometimes slow down the rate of biodegradation. orst.eduresearchgate.net In anoxic sediments, deltamethrin can be degraded to products such as m-phenoxyphenyl-acetonitrile through hydrolysis and subsequent reduction. aidic.it
Table 3: Half-life of Deltamethrin in Soil
| Condition | Soil Type | Half-life (days) |
| Aerobic (Lab) | Sandy Loam / Silt Loam | 11 - 72 |
| Anaerobic (Lab) | Not specified | 31 - 36 |
| Terrestrial Field | Various | 5.7 - 209 |
This table presents the reported half-life ranges for deltamethrin under different soil conditions, highlighting the variability based on environmental factors.
Degradation in Plant Systems
This compound is considered a non-systemic compound, meaning it is not readily taken up from the soil by the roots or leaves of most terrestrial plants. orst.edu This is largely due to its strong tendency to bind to soil particles and its relatively rapid degradation. orst.edu When applied to plant surfaces, its persistence can vary. For instance, the half-life of deltamethrin on plant surfaces has been reported to range from 5.9 to 17 days. orst.edu In a glasshouse study on cotton plants, deltamethrin exhibited an initial half-life of 1.1 weeks, with 90% of the compound lost after 4.6 weeks. who.int Another study indicated that depending on the plant species, 12-72% of applied deltamethrin could volatilize from leaves within 24 hours. orst.edu
The degradation of this compound in plants proceeds through several metabolic pathways. The primary mechanism is the cleavage of the ester bond, a process that also occurs in mammals and soil. who.intinchem.org This hydrolysis, along with oxidation and conjugation, leads to the formation of several metabolites. who.int The major degradation products found in plants include:
Br2CA (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) : Formed via the cleavage of the ester linkage. who.int It can be present in both free and conjugated forms. who.intpharmahealthsciences.net
trans-hydroxymethyl-Br2CA : An oxidized form of the Br2CA metabolite. who.intpharmahealthsciences.net
3-(4-hydroxyphenoxy)benzoic acid : A result of ester cleavage followed by oxidation. who.intpharmahealthsciences.net
The metabolic pathways in plants and animals are notably similar, with the main differences found in the conjugated forms of the metabolites. orst.edu Aquatic plants, such as duckweed and pondweed, have been shown to accumulate deltamethrin from water. orst.eduwho.int
Environmental Persistence and Mobility Assessment
The persistence and movement of this compound in the environment are dictated by its half-life in different media and its tendency to adsorb to soil and sediment particles.
The half-life of this compound varies significantly based on environmental conditions such as temperature, soil type, and the presence of microorganisms. orst.edu
Soil : In soil, deltamethrin is broken down by microbes, light, and water. orst.edu Its persistence is greater in soils with high clay or organic matter content. orst.eduijrbat.in Under laboratory conditions, the aerobic half-life in sandy loam or silt loam soil ranges from 11 to 72 days. orst.eduijrbat.inccme.ca In anaerobic soil, the half-life is between 31 and 36 days. orst.eduijrbat.in Field studies have reported a wider range, from 5.7 to 209 days. orst.eduorst.edu One study in Mexico determined a mean half-life of approximately 15.5 days in both indoor and outdoor soil samples. nih.gov
Water : Deltamethrin's persistence in water is generally shorter than in soil. It is stable to hydrolysis at neutral (pH 7) and acidic (pH 5) conditions, but at a pH of 9, the average half-life is 2.5 days. orst.edu Other studies have reported aquatic half-lives ranging from one to four hours and from 8 to 48 hours. orst.edu The compound is stable to direct photolysis in water. orst.edu Due to its high affinity for particles, any deltamethrin entering an aquatic system is expected to move quickly from the water column to the sediment. europa.eu
Air : While deltamethrin has a low vapor pressure, volatilization can occur from plant and soil surfaces. orst.edu One field study measured that approximately 24% of deltamethrin volatilized from the soil surface within 24 hours of application. orst.edu Droplets from ultra-low volume (ULV) spraying for mosquito control are very small and may evaporate while suspended in the air, minimizing deposition on land and water. publications.gc.ca
| Compartment | Condition | Half-Life Range | Source(s) |
|---|---|---|---|
| Soil | Aerobic (Lab) | 11 - 72 days | orst.eduijrbat.inccme.ca |
| Anaerobic (Lab) | 31 - 36 days | orst.eduijrbat.in | |
| Field Dissipation | 5.7 - 209 days | orst.eduorst.edu | |
| Water | Hydrolysis (pH 9) | 2.5 days | orst.edu |
| General Aquatic | 1 - 48 hours | orst.edu |
This compound exhibits strong adsorption to soil and sediment particles, which significantly limits its mobility. orst.eduwho.intijrbat.in This high affinity is primarily due to its hydrophobic nature and low water solubility. ijrbat.in The process is strongly influenced by the soil's organic matter and clay content. ijrbat.infortunejournals.comimist.ma
The Soil Sorption Coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is very high for deltamethrin. Reported Koc values for adsorption range from 7.05 x 10⁵ to 3.14 x 10⁶. orst.edu Studies have shown that deltamethrin is more readily adsorbed in soils with higher organic matter, such as peat soil, compared to silt clay soil. fortunejournals.com One study found distribution coefficients (Kd) ranging from 13 to 98 mL/g after one day, indicating strong retention that varied among different soil types. researchgate.net
Due to this strong binding, deltamethrin is considered to have low mobility to be immobile in soil. who.intijrbat.in Leaching studies have confirmed this, showing that 96-97% of applied deltamethrin remained in the top 0-2.5 cm of soil columns, with very little reaching the leachate. who.int Consequently, it has little potential to leach into groundwater. orst.edu While deltamethrin itself is immobile, its primary degradation products are more mobile in soil. orst.edu Desorption studies show that the release of adsorbed deltamethrin is very limited, with one study finding that no more than 10.2% of the total adsorbed amount was released. researchgate.net
| Parameter | Value/Classification | Implication | Source(s) |
|---|---|---|---|
| Soil Sorption Coefficient (Koc) | 7.05 x 10⁵ - 3.14 x 10⁶ | Very strong binding to soil organic matter | orst.edu |
| Mobility Classification | Low to Immobile | Low potential for leaching into groundwater | who.int |
| Adsorption Correlation | Positively correlated with organic matter and clay content | More persistent and less mobile in organic-rich/clay soils | ijrbat.infortunejournals.com |
| Desorption | Very limited; strong hysteresis | Adsorption is largely irreversible | researchgate.net |
Transformation Products and Their Environmental Significance
The degradation of this compound in the environment leads to the formation of several transformation products. The primary degradation pathways are hydrolysis of the ester bond, photolysis (breakdown by light), and microbial action. orst.eduijrbat.in
The major transformation products identified in environmental compartments include:
alpha-R-deltamethrin : A stereoisomer of deltamethrin that is considered a major degradate in aerobic aquatic metabolism studies. epa.gov
3-phenoxybenzoic acid (3-PBA) : A major product resulting from the cleavage of the ester bond, observed in aqueous and soil photolysis studies. orst.eduepa.gov This metabolite is common to several pyrethroid insecticides. orst.edu
cis-Br2CA (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) : The other major product of ester hydrolysis, found in soil photolysis and metabolism studies. orst.eduepa.gov
3-phenoxybenzaldehyde (3-PB Aldehyde) : A major product found in hydrolysis studies. epa.gov
Deltamethrin amide (D-CONH2) and Deltamethrin carboxylic acid (D-COOH) : Formed through the oxidation of the nitrile group, representing a minor degradation pathway in some soil studies. researchgate.net
From a toxicological standpoint, only the parent compound, this compound, is generally considered to be of significance. orst.edu Its degradation products are typically less toxic. who.int However, the transformation products, particularly 3-PBA and Br2CA, are more mobile in soil than the parent compound. orst.eduorst.edu This increased mobility could potentially lead to their movement within the soil profile, although their environmental significance at recommended application rates is not considered adverse. who.int
Ecotoxicological Implications: Molecular and Ecological Perspectives of 1s Deltamethrin on Non Target Organisms
Molecular Mechanisms of Toxicity in Aquatic Ecosystems
(1S)-Deltamethrin, a potent synthetic pyrethroid insecticide, exhibits significant toxicity to non-target aquatic organisms. Its lipophilic nature facilitates accumulation in the fatty tissues of aquatic life, where it can persist for extended periods.
This compound is highly toxic to aquatic invertebrates, inducing a range of physiological and behavioral disturbances. In crustaceans like the Northern shrimp (Pandalus borealis), exposure to even low, environmentally relevant concentrations can lead to mortality. Sublethal effects include alterations in key enzyme activities, such as acetylcholinesterase, which is crucial for nerve function. acs.org This disruption of the nervous system can lead to paralysis and death. acs.org
Behavioral changes are a sensitive indicator of sublethal stress. In some backswimmer species, exposure to deltamethrin (B41696) has been shown to alter their natural patterns of occupancy in the water column and increase immobility time, which could reduce their ability to find food or mates and avoid predators. researchgate.net These behavioral impairments, stemming from the neurotoxic effects of the compound, can have significant consequences for the survival and reproductive success of aquatic invertebrate populations.
| Organism | Effect | Finding |
| Daphnia magna | Immobilization | 48-hour EC0 reported as low as 0.0001 µg/L. nih.gov |
| Northern Shrimp (Pandalus borealis) | Mortality | Mortality observed after 1-hour exposure to 2 ng/L. acs.org |
| Backswimmers (Buenoa tarsalis) | Behavior | Increased immobility time and altered water column usage. researchgate.net |
Fish are particularly susceptible to this compound due to their high rate of absorption through the gills and a lower capacity to metabolize and eliminate pyrethroids compared to mammals. nih.gov The primary mechanism of toxicity is the disruption of the nervous system. nih.gov this compound targets voltage-gated sodium channels in nerve cell membranes, modifying their kinetics and causing persistent nerve excitation, which leads to paralysis and death. nih.govmdpi.com
Exposure to sublethal concentrations can lead to a cascade of neurophysiological and behavioral changes. Studies in zebrafish (Danio rerio) have shown that deltamethrin exposure can increase swimming speeds and promote hyperactivity. nih.govfrontiersin.org This is linked to increased levels of the excitatory neurotransmitter glutamate (B1630785) in the brain. nih.gov Furthermore, deltamethrin can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), leading to its accumulation and subsequent neurotoxicity. frontiersin.org Long-term exposure may also result in neuronal degeneration, gliosis, and vacuolization in the brain. mdpi.com
| Fish Species | Endpoint | Observation |
| Zebrafish (Danio rerio) | Behavior | Increased swimming speed and hyperactivity. nih.govfrontiersin.org |
| Zebrafish (Danio rerio) | Neurochemistry | Increased brain glutamate levels. nih.gov |
| Zebrafish (Danio rerio) | Enzyme Activity | Decreased acetylcholinesterase (AChE) activity. frontiersin.org |
| Crucian Carp (Carassius auratus) | Acute Toxicity | 96-hour LC50 value of 10.43 ng/mL. nih.gov |
Molecular and Biochemical Responses in Terrestrial Non-Target Species
The impact of this compound extends to terrestrial ecosystems, affecting beneficial insects and the foundational microbial communities in the soil.
This compound is highly toxic to bees and other beneficial insects. researchgate.netpublications.gc.caorst.edu While some formulations may have a repellent effect that can reduce immediate contact, the residual toxicity can persist, posing a continued threat. orst.eduwho.int Sublethal exposure in honeybees (Apis mellifera) has been shown to disturb physiology and impair critical behaviors such as dancing, foraging, and memory. researchgate.netmdpi.com The neurotoxic action of deltamethrin can interfere with the complex communication and navigation systems that are vital for the colony's survival. researchgate.net
The insecticide can also inhibit the activity of essential soil enzymes. researchgate.net For example, pyrethroids have been shown to depress the activity of enzymes like dehydrogenases, urease, and phosphatases. mdpi.commdpi.com Since these enzymes are critical for nutrient cycling and organic matter decomposition, their inhibition can negatively affect soil fertility and health. mdpi.com However, the inhibitory effects on microorganisms can decrease over time as the insecticide degrades. nih.gov
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation at the Cellular Level
A key molecular mechanism underlying the toxicity of this compound in a wide range of non-target organisms is the induction of oxidative stress. pharmahealthsciences.net Exposure to deltamethrin can lead to an increased production of reactive oxygen species (ROS), such as free radicals, which are highly reactive molecules that can damage cells. nih.govnih.govmdpi.com
Genotoxic Effects at the Molecular Level (e.g., DNA Damage, Mutagenesis)
This compound, a synthetic pyrethroid insecticide, has been shown to exhibit genotoxic effects in various non-target organisms by inducing DNA damage and mutations. cabidigitallibrary.org The primary mechanism behind its genotoxicity is often attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. cabidigitallibrary.org These highly reactive molecules can attack and alter the structure of DNA, leading to damage. cabidigitallibrary.org Furthermore, evidence suggests that deltamethrin may also inhibit the activity of DNA repair enzymes, exacerbating the risk of DNA damage. cabidigitallibrary.org
Research has demonstrated these effects across different biological systems. In vitro studies on human peripheral blood leukocytes revealed that deltamethrin, particularly in the presence of metabolic activation, can induce DNA damage, including double- and single-strand breaks and alkali-labile sites. nih.gov This was observed using the single-cell microgel-electrophoresis or 'comet' assay, where increasing doses of deltamethrin led to increased DNA damage. nih.gov However, in the same study, a statistically significant increase in the frequency of sister-chromatid exchanges or micronuclei was not observed at the tested concentrations. nih.gov
In vivo studies on mice have shown that deltamethrin can induce both chromosomal aberrations and the formation of micronuclei in bone-marrow cells. nih.gov Additionally, it has been found to cause morphological abnormalities in sperm. nih.gov The genotoxic potential of deltamethrin extends to plant species as well, with studies showing the induction of chromosomal aberrations in the root meristem cells of Allium cepa. nih.gov During its metabolism, deltamethrin generates free radicals that can lead to oxidative stress and damage nucleic acids. researcherslinks.com
Table 1: Summary of Genotoxic Effects of this compound on Non-Target Organisms
| Organism/Cell Type | Assay/Endpoint | Key Findings | Reference |
| Human Peripheral Blood Leukocytes | Comet Assay | Induction of DNA damage (double- and single-strand breaks, alkali-labile sites) with metabolic activation. | nih.gov |
| Human Peripheral Blood Leukocytes | Sister-Chromatid Exchange (SCE) & Micronuclei (MN) Test | No statistically significant increase in SCE or MN frequency at the tested doses. | nih.gov |
| Mice (in vivo) | Chromosomal Aberration Assay (Bone Marrow) | Induced chromosomal aberrations. | nih.gov |
| Mice (in vivo) | Micronucleus Test (Bone Marrow) | Induced micronucleus formation. | nih.govresearcherslinks.com |
| Mice (in vivo) | Sperm Abnormality Assay | Induced morphological sperm abnormalities. | nih.gov |
| Allium cepa (Onion) | Chromosomal Aberration Assay (Root Meristem Cells) | Induced chromosomal aberrations. | nih.gov |
Ecological Consequences on Population Dynamics and Biodiversity
The genotoxic effects of this compound at the molecular level translate into significant ecological consequences, impacting the population dynamics and biodiversity of non-target organisms. researchgate.net Its high toxicity extends to a wide array of wildlife, including beneficial insects, aquatic organisms, and small mammals. cabidigitallibrary.orgresearchgate.net
Beneficial insects, such as pollinators and natural predators of pests, are particularly vulnerable. Studies in Indian agroecosystems have indicated that exposure to pyrethroids like deltamethrin can lead to a 30–60 percent reduction in these crucial insect populations. ijcrt.org For instance, a field study observed a 60 percent decline in coccinellid beetles and an 80 percent reduction in syrphid flies within two weeks of application. ijcrt.org Such declines disrupt vital ecosystem services, including pollination and natural pest regulation, potentially leading to secondary pest outbreaks. ijcrt.org
Deltamethrin is also highly toxic to aquatic life. cabidigitallibrary.org Its lipophilic nature allows it to accumulate in the fatty tissues of aquatic organisms, where it can persist. cabidigitallibrary.org This exposure can lead to both acute toxicity and sublethal effects, such as diminished growth and reproduction rates, which can have cascading effects on aquatic food webs. cabidigitallibrary.org
Table 2: Documented Ecological Impacts of this compound on Non-Target Populations
| Organism Group | Ecological Impact | Specific Findings | Reference |
| Beneficial Insects (Pollinators, Natural Enemies) | Population Decline | 30-60% reduction in populations in agroecosystems. | ijcrt.org |
| Coccinellid Beetles | Population Decline | 60% decline within two weeks of pyrethroid spraying. | ijcrt.org |
| Syrphid Flies | Population Decline | 80% reduction within two weeks of pyrethroid spraying. | ijcrt.org |
| Aquatic Organisms | Acute and Sublethal Toxicity | Reduced growth and reproduction rates. | cabidigitallibrary.org |
| Small Mammals (Peromyscus maniculatus, Chaetodipus hispidus, Microtus spp.) | Reduced Survival | Apparent survival was greater for non-treatment animals compared to those in deltamethrin-treated areas. | bioone.orgusgs.gov |
Synthetic Chemistry and Stereochemistry of 1s Deltamethrin
Historical Development of Synthetic Routes to Deltamethrin (B41696)
The development of deltamethrin is rooted in the history of modifying natural pyrethrins (B594832), which are insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium. inchem.orgarkat-usa.org While effective, natural pyrethrins are unstable in light and air, limiting their agricultural use. inchem.org This led to the development of synthetic analogues, or pyrethroids, beginning with the commercialization of allethrin (B1665230) in 1949. inchem.orgnih.gov
A major breakthrough occurred at the Rothamsted Experimental Station in the United Kingdom, where Michael Elliott's team sought to create more photostable pyrethroids. nih.gov They discovered that replacing the light-sensitive isobutenyl side chain of chrysanthemic acid with dihalovinyl groups significantly enhanced stability without sacrificing insecticidal potency. nih.gov This research first led to the synthesis of permethrin, which contains a dichlorovinyl group. nih.gov
Building on this success, deltamethrin was first synthesized in 1974. iarc.fr The synthesis involved the esterification of the dibromo analogue of chrysanthemic acid with an α-cyano-3-phenoxybenzyl alcohol. nih.gov The addition of the α-cyano group was found to dramatically enhance insecticidal activity, placing deltamethrin among the most powerful insecticides ever developed. inchem.org The challenge then shifted to developing economically viable industrial processes to produce the single, highly active stereoisomer. nih.gov
Stereoselective Synthesis Approaches for the (1S)-Deltamethrin Isomer
The industrial production of this compound, more formally the (αS, 1R, 3R)-isomer, relies on highly controlled stereoselective synthesis. The goal is to exclusively form the ester from the (1R,3R)-cis acid and the (S)-alcohol. arkat-usa.org
A primary industrial route involves the esterification of the enantiomerically pure (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid, often referred to as deltamethrinic acid, with a racemic mixture of (R/S)-α-cyano-3-phenoxybenzyl alcohol. wikipedia.org This reaction produces a mixture of two diastereomers: (αS, 1R, 3R) and (αR, 1R, 3R). These diastereomers have different physical properties, which allows for the separation and purification of the desired (αS) isomer, typically through selective recrystallization. wikipedia.org
The synthesis of the key chiral acid precursor, (1R)-cis-deltamethrinic acid, is a critical step. Various synthetic routes have been developed, often starting from chiral building blocks. For instance, (1R)-cis-caronaldehyde serves as a stepping-stone in some synthetic pathways. researchgate.net Other approaches utilize precursors such as 2,2,5,5-tetramethylcyclohexane-1,3-dione, which can be transformed into the desired (1R)-stereoisomer of the cyclopropane (B1198618) ring. dntb.gov.uaresearchgate.net
More advanced, fully stereoselective syntheses have also been described in academic literature. These methods aim to avoid the formation of diastereomeric mixtures altogether. One such approach involves the use of γ-alkoxy-α,β-unsaturated carbonyl compounds reacting with isopropyldiphenylsulfonium tetrafluoroborate (B81430) to construct the cyclopropane ring with the correct stereochemistry. thieme-connect.com
| Synthetic Strategy | Key Precursors | Description | Reference(s) |
| Industrial Diastereoselective Synthesis | (1R,3R)-cis-Deltamethrinic acid, Racemic (R/S)-α-cyano-3-phenoxybenzyl alcohol | Esterification of the pure chiral acid with racemic alcohol, followed by separation of the resulting diastereomers by crystallization. | wikipedia.org |
| Chiral Pool Synthesis of Acid | (1R)-cis-Caronaldehyde | Use of a readily available chiral molecule as a starting point for the synthesis of the deltamethrinic acid moiety. | researchgate.net |
| Stereoselective Cyclopropanation | γ-alkoxy-α,β-unsaturated carbonyl compounds, Isopropyldiphenylsulfonium tetrafluoroborate | A method designed to construct the cyclopropane ring of deltamethrinic acid with high stereocontrol from acyclic precursors. | thieme-connect.com |
Chiral Resolution and Enantiomeric Enrichment Techniques
When synthetic routes produce a mixture of stereoisomers, chiral resolution or enantiomeric enrichment techniques are necessary to isolate the desired this compound.
The most significant technique used on an industrial scale is the fractional crystallization of the diastereomeric esters mentioned previously. wikipedia.org Because the (αS, 1R, 3R) and (αR, 1R, 3R) isomers have different solubilities and crystalline structures, the desired (αS) isomer can be selectively precipitated from a solution, leaving the unwanted (αR) isomer behind. wikipedia.org
For analytical purposes, and for separating other isomeric mixtures that may arise during synthesis or degradation, chromatographic methods are paramount.
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating deltamethrin isomers. oup.comresearchgate.net Chiral stationary phases, such as Chiralcel OD-H (a cellulose-based column), can effectively separate the enantiomers and diastereomers. semanticscholar.orgoup.comresearchgate.net The use of a polarimetric detector in series with a standard UV detector allows for the unambiguous identification of each enantiomer based on its optical rotation. oup.comresearchgate.net
Gas Chromatography (GC): Enantioselective GC, often coupled with mass spectrometry (MS), is another powerful tool. researchgate.netsemanticscholar.org Using capillary columns coated with chiral selectors like cyclodextrin (B1172386) derivatives, baseline separation of enantiomers can be achieved. acs.orgnih.gov
Other resolution strategies common in organic chemistry, such as enzymatic resolution , have also been applied to pyrethroid precursors. epa.gov This involves using enzymes that can selectively react with one enantiomer in a racemic mixture, allowing the unreacted, desired enantiomer to be easily separated.
| Technique | Principle | Application | Reference(s) |
| Fractional Crystallization | Differences in solubility and crystal lattice energy between diastereomers. | Industrial separation of (αS, 1R, 3R) from (αR, 1R, 3R) deltamethrin. | wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of all deltamethrin stereoisomers. | semanticscholar.orgoup.comresearchgate.net |
| Enantioselective GC | Differential partitioning of enantiomers into a chiral stationary phase in the gas phase. | Trace analysis and enantiomeric purity determination. | researchgate.netacs.orgnih.gov |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer in a racemic mixture. | Production of enantiopure precursors, such as chiral acids or alcohols. | epa.gov |
Advanced Analytical Methodologies for 1s Deltamethrin Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For (1S)-Deltamethrin, various chromatographic methods are employed to handle different analytical challenges, from residue analysis in environmental samples to the critical assessment of enantiomeric purity in technical formulations.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Electron Capture Detection (ECD)
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable pesticides, including pyrethroids like deltamethrin (B41696). usgs.govresearchgate.net When coupled with highly sensitive detectors, it provides robust methods for quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that offers high selectivity and sensitivity. besjournal.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that confirms the identity of the analyte. For enhanced sensitivity, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of deltamethrin. besjournal.com Further sensitivity can be achieved using negative chemical ionization (NCI) mode. besjournal.com A study on the pharmacokinetics of deltamethrin in miniature pigs utilized GC-MS with an NCI source and a VF5-MS capillary column for analysis. besjournal.com
Gas Chromatography with Electron Capture Detection (GC-ECD) is another highly sensitive technique suitable for deltamethrin analysis. The ECD is particularly sensitive to halogenated compounds, such as the dibromovinyl group in deltamethrin, allowing for very low detection limits. epa.gov GC-ECD has been validated for the determination of deltamethrin and its degradates in soil, demonstrating a method sensitivity of 0.002 ppm. epa.gov
It is important to note a potential analytical artifact when using GC: thermolabile pyrethroids like tralomethrin can quantitatively convert to deltamethrin in the high-temperature environment of the GC injector port. researchgate.net This means that GC methods may not be able to distinguish between these two compounds, and a signal identified as deltamethrin could originate from tralomethrin. researchgate.net
| Parameter | Method 1 (GC-MS) besjournal.com | Method 2 (GC-ECD) epa.gov |
|---|---|---|
| Instrument | Varian 450 GC with Varian 320 MS | HP 5890 GC with ECD |
| Column | VF5-MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm) | CB-1 (30 m x 0.32 mm i.d. x 0.25 µm) |
| Injection Mode | Split (20:1) at 260 °C | Splitless at 200 °C |
| Oven Program | 80 °C to 290 °C at 15 °C/min, hold 10 min; to 300 °C at 20 °C/min, hold 5 min | 100 °C for 1 min; to 230 °C at 20 °C/min, hold 10 min; to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Not specified | Helium, 5 ml/min |
| Detection Mode | Negative Chemical Ionization (NCI), Selected Ion Monitoring (SIM) | Electron Capture Detection |
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Parent Compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to thermal instability or low volatility. researchgate.net
HPLC with Ultraviolet (UV) Detection is a common method for the routine analysis of deltamethrin in various matrices, such as cattle dipping baths and biological samples. nih.govoup.com A typical method involves separation on a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water, followed by spectrophotometric detection at a wavelength where deltamethrin absorbs UV light, such as 275 nm. nih.gov This approach has been shown to be reproducible and sensitive for determining deltamethrin residues. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a more advanced approach, offering superior sensitivity and specificity compared to HPLC-UV. epa.gov This technique is particularly advantageous for analyzing complex samples and for identifying and quantifying metabolites alongside the parent compound. epa.gov The first mass spectrometer isolates the parent ion of deltamethrin, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low limits of quantitation (LOQ), such as 0.10 µg/kg for deltamethrin isomers in soil. epa.gov
| Parameter | Method 1 (HPLC-UV) nih.gov | Method 2 (LC-MS/MS) epa.gov |
|---|---|---|
| Instrument | HPLC with spectrophotometric detector | Agilent 1100 HPLC with AB Sciex API 4000 MS/MS |
| Column | Nucleosil C-18 | Zorbax Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-water | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Detection | UV at 275 nm | MS/MS in Multiple Reaction Monitoring (MRM) mode |
| Application | Deltamethrin in cattle dipping baths | cis-deltamethrin, trans-deltamethrin, and alpha-R-deltamethrin in soil |
Chiral Chromatographic Methods for Enantiomeric Purity Assessment
This compound is a specific stereoisomer of deltamethrin, which has three chiral centers, making a total of eight possible stereoisomers. oup.com The insecticidal activity resides almost exclusively in the (αS, 1R, 3R) isomer, while other isomers are significantly less active or inactive. oup.comnih.gov Therefore, methods to separate and quantify these stereoisomers are essential for quality control and to understand the environmental fate and toxicology of the compound.
Chiral HPLC is the primary technique for assessing the enantiomeric purity of deltamethrin. oup.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. oup.comjfda-online.com For example, a Pirkle-type 1-A stationary phase has been used to separate enantiomers of various pyrethroids. jfda-online.com
In addition to standard UV detection, a diode-laser polarimetric detector can be coupled with the HPLC system. oup.com This detector measures the optical rotation of the eluting compounds, allowing for the positive identification of enantiomers based on their specific rotation (positive or negative). oup.com This dual-detector approach can resolve enantiomers even when they are not physically separated on the column, providing a powerful tool for determining enantiomeric purity. oup.comresearchgate.net
| Parameter | Research Finding oup.com |
|---|---|
| Technique | Normal-phase HPLC with dual detection |
| Column | Achiral column (for diastereomer separation) or Chiral column (for enantiomer separation) |
| Detectors | Ultraviolet (UV) spectrometer and Diode-laser polarimeter |
| Principle | The UV detector detects diastereomers, while the polarimeter identifies the individual enantiomers by their optical rotation. |
| Application | Resolution and identification of deltamethrin's two enantiomers without requiring complete physical separation. |
Spectroscopic and Spectrophotometric Approaches for Detection and Structural Elucidation
Spectroscopic techniques provide information about the interaction of electromagnetic radiation with matter, offering insights into molecular structure and enabling highly sensitive detection.
Surface Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique used for the trace detection of molecules. nih.govresearchgate.net It works by adsorbing the analyte onto a nanostructured metallic surface, typically gold (Au) or silver (Ag) nanoparticles, which dramatically enhances the molecule's Raman scattering signal. nih.govresearchgate.net
SERS has been successfully applied to the quantitative analysis of deltamethrin residues in samples like water and strawberries. nih.govnih.gov The method is rapid and requires minimal sample preparation. The SERS spectrum of deltamethrin exhibits several characteristic peaks that can be used for its identification and quantification. nih.govresearchgate.net Studies have identified key deltamethrin characteristic peaks at 554, 736, 1000, 1166, and 1593 cm⁻¹. nih.govresearchgate.net By combining SERS data with multivariate analysis techniques like partial least squares (PLS), researchers can build accurate quantitative models, achieving high prediction accuracy for deltamethrin concentrations in complex matrices. nih.gov
| Parameter | Research Finding nih.govresearchgate.net |
|---|---|
| Enhancing Substrate | Gold nanoparticles (AuNPs) and Silver nanoparticles (AgNPs) |
| Key Characteristic Peaks (cm⁻¹) | 554, 736, 776, 964, 1000, 1166, 1206, 1593, 1613, 1735 |
| Characteristic Peaks in Strawberry Matrix (cm⁻¹) | 736, 1000, 1166 |
| Quantitative Analysis | Partial Least Squares (PLS) and Backward Interval PLS (BIPLS) models |
| Detection Limit | Can reach 0.1 mg/L in strawberry samples |
Nuclear Magnetic Resonance (NMR) for Degradation Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, making it ideal for identifying unknown degradation products without the need for extensive sample cleanup. nih.gov
NMR has been instrumental in studying the degradation pathways of deltamethrin under various conditions. nih.govresearchgate.net A key degradation process is the epimerization at the α-carbon, which converts the active (αS) isomer into the inactive (αR) diastereomer. researchgate.net Another major pathway is the hydrolysis of the ester linkage, which yields primary degradation products. nih.govresearchgate.net
A detailed NMR analysis, often combined with HPLC and MS, allowed for the identification of not only known degradation products but also novel by-products. nih.govresearchgate.net For instance, one study identified two new diastereomeric compounds formed from a nucleophilic addition reaction between deltamethrin and one of its own degradation products, 3-phenoxybenzaldehyde (B142659). nih.govresearchgate.net
| Compound Name | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| Inactive (αR)-Deltamethrin | i-DLM | Epimerization at the α-carbon of active deltamethrin | researchgate.net |
| cis-Decamethrinic acid | DMA | Hydrolysis of the ester bond | researchgate.net |
| 3-Phenoxybenzaldehyde | 3-PBA | Hydrolysis of the ester bond | researchgate.net |
| α-3-phenoxybenzoyl-deltamethrin | PBDM | Nucleophilic addition involving deltamethrin and 3-PBA | researchgate.net |
Sample Preparation and Extraction Techniques for Diverse Matrices
The accurate quantification of this compound in complex environmental and biological samples necessitates robust and efficient sample preparation and extraction techniques. The choice of method is critical as it directly impacts the removal of interfering substances and the recovery of the target analyte. Methodologies are often tailored to the specific characteristics of the matrix, which can range from fatty tissues and agricultural products to soil and water.
Modified QuEChERS Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. pandawainstitute.comnih.gov Originally developed for plant matrices, it has been widely adapted for a variety of sample types through various modifications. nih.govnih.govmdpi.com The standard procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. masujournal.orgmdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), employs sorbents to remove interfering matrix components. masujournal.org
Modifications to the original QuEChERS protocol are often necessary to enhance extraction efficiency and cleanup for specific matrices when analyzing for this compound. For high-fat samples, a combination of acetonitrile and other solvents like ethyl acetate (B1210297) or hexane may be used to improve the extraction of lipophilic pyrethroids. mdpi.com The selection of d-SPE sorbents is also critical; Primary Secondary Amine (PSA) is commonly used to remove sugars and fatty acids, while graphitized carbon black (GCB) is effective for removing pigments and sterols. nih.govmdpi.comrjpn.org For certain matrices, C18 sorbent is added to remove remaining nonpolar interferences. nih.gov
Table 1: Examples of Modified QuEChERS Methodologies for Pyrethroid Analysis
| Matrix | Extraction Solvent/Salts | Dispersive SPE (d-SPE) Sorbent(s) | Key Findings | Source |
|---|---|---|---|---|
| Foods of Animal Origin (beef, pork, chicken, milk, eggs) | Acetonitrile, Ethyl Acetate, MgSO₄, NaCl | MgSO₄, Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB) | The combination of acetonitrile and ethyl acetate improved extraction efficiency for high-fat samples. The selected d-SPE sorbents effectively reduced matrix effects. | mdpi.com |
| Traditional Chinese Medicine (TCM) Oral Liquids | Acetonitrile, QuEChERS Extraction Kits | MgSO₄, PSA, C18 | QuEChERS kits achieved high recoveries and effectively eliminated interference from lipids and sterols. | nih.gov |
| Fish Tissues | Acetonitrile | Not specified in abstract | The QuEChERS method was successfully applied for the determination of deltamethrin in fin and non-fin fish products. | nih.gov |
| Soil | Ethyl Acetate, NaCl | Primary Secondary Amine (PSA), Sodium Sulphate | The method effectively extracted deltamethrin residues, with detectable levels found in soil treated with higher concentrations. | rjpn.org |
| Textiles (Colored) | Acetonitrile, MgSO₄, NaCl | Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB) | GCB was necessary to remove dyes and other interferences from colored textiles for accurate analysis. | mdpi.com |
Advanced Solvent Extraction and Cleanup Procedures
Beyond QuEChERS, a variety of other solvent extraction and cleanup techniques are employed for the analysis of this compound, particularly for challenging matrices or when different analytical objectives are in view. These methods often involve more traditional but highly effective approaches like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). organomation.com
Solid-phase extraction (SPE) is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. nih.govdocksci.com For pyrethroid analysis, C18 cartridges are commonly used, offering high recovery rates from biological fluids like urine and plasma. nih.govdocksci.com The process involves passing the sample (mixed with a solvent like methanol) through the cartridge, where the analyte is retained and then eluted with a different solvent, such as chloroform. nih.govdocksci.com Other adsorbents like Florisil and alumina have also been used effectively for cleanup, particularly for removing fats from samples like olive oil or butter. researchgate.netnih.gov
Gel permeation chromatography (GPC) is another powerful cleanup technique, especially for samples with high fat content like milk and butter. nih.gov GPC separates molecules based on their size, effectively removing large molecules like lipids while allowing the smaller pesticide molecules to be collected for analysis. researchgate.net For certain applications, miniaturized extraction procedures and microextraction techniques are being developed to reduce solvent consumption and sample size. researchgate.netresearchgate.net These include methods like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). researchgate.net
Table 2: Overview of Advanced Extraction and Cleanup Procedures
| Technique | Principle | Common Adsorbent/System | Application Example (Matrix) | Key Advantages | Source |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Sep-Pak C18, Florisil, Alumina | Human urine and plasma, Olive oil, Milk | High recovery, effective removal of interferences, simple and rapid. | nih.govdocksci.comresearchgate.netnih.gov |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Bio-Beads S-X3, Sephadex LH-20 | Milk and butter (high-fat matrices) | Excellent for removing large lipid molecules. | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Acetonitrile/Hexane, Acetone (B3395972)/Light Petroleum | Olive oil, Milk | Fundamental and versatile extraction method. | researchgate.netnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate extraction. | Various organic solvents | Natural products | Reduces extraction time and energy consumption. | organomation.com |
Method Validation and Quality Assurance Protocols in Research Settings
To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and quality assurance (QA) protocols are essential. pandawainstitute.comsemanticscholar.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. figshare.com This involves evaluating several key performance parameters to ensure the method is accurate, precise, and sensitive enough for the specific application. cabidigitallibrary.org
Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve; a high correlation coefficient (R²) is required, typically greater than 0.99. researchgate.netcabidigitallibrary.org Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the percentage recovered; acceptable recovery rates for pesticide analysis are generally between 70% and 120%. mdpi.commasujournal.org
Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of replicate measurements. masujournal.orgfigshare.com For residue analysis, an RSD of less than 20% is often considered acceptable. mdpi.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.netresearchgate.net In a research setting, these parameters are established through repeated experiments and statistical analysis to build confidence in the data generated. cabidigitallibrary.org
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria in Pesticide Residue Analysis | Source |
|---|---|---|---|
| Linearity (R²) | Measures how well a calibration curve fits a straight line. | R² > 0.99 | mdpi.comresearchgate.net |
| Accuracy (Recovery) | The percentage of a known amount of analyte recovered from a spiked sample. | 70% - 120% | mdpi.commasujournal.org |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation. | RSD < 20% | masujournal.orgmdpi.comfigshare.com |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | Typically a signal-to-noise ratio of 3:1. | researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision. | Often defined as 3 x LOD or determined experimentally. | mdpi.comresearchgate.netresearchgate.net |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Absence of interfering peaks at the analyte's retention time in blank samples. | figshare.com |
Computational and Molecular Modeling Studies of 1s Deltamethrin
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of multi-electron systems like (1S)-Deltamethrin. nih.govresearchgate.net It is frequently employed in computational chemistry to predict molecular geometries, vibrational frequencies, and various electronic characteristics. mdpi.comdergipark.org.tr
Geometrical optimization is a computational process that adjusts the positions of atoms in a molecule to find a structure with the lowest possible energy, corresponding to a stable configuration. atomistica.onlinenubakery.org For this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-311G basis set, have been utilized to determine its optimized molecular structure. nih.govresearchgate.netmdpi.com This process provides detailed information on bond lengths and angles, reflecting the most energetically favorable three-dimensional arrangement of the atoms. researchgate.netmdpi.com
Vibrational analysis, performed on the optimized geometry, calculates the theoretical vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental data from techniques like Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) to validate the computational model and assign specific vibrational modes to the observed spectral peaks. nih.govmdpi.commdpi.com For Deltamethrin (B41696), DFT calculations have successfully assigned characteristic Raman peaks to specific molecular vibrations, such as the stretching of the benzene (B151609) ring, C-Br, C-C, and C=C bonds, as well as C-H bending and stretching vibrations. nih.govmdpi.com The strong correlation between the theoretical and experimental spectra confirms the accuracy of the DFT-optimized structure. nih.govmdpi.com
Table 1: Selected Theoretical Vibrational Frequencies of Deltamethrin from DFT Calculations
| Calculated Frequency (cm⁻¹) | Assignment |
| 559 | C-Br and C-C stretching vibrations |
| 748 | C-H deformable vibration |
| 883 | C-H deformable vibration |
| 999 | Benzene ring stretching and C-C deformation |
| 1207 | C-C stretching vibration |
| 1613 | C=C stretching vibration |
| Data sourced from multiple studies performing DFT analysis on deltamethrin. nih.govmdpi.com |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in determining the chemical reactivity of a molecule. physchemres.orgmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comajchem-a.com DFT calculations are used to determine the energies of these orbitals for this compound, providing insights into its electronic properties and potential for charge transfer within the molecule. researchgate.netdergipark.org.tr
The Molecular Electrostatic Potential (MEP) surface is another valuable property derived from DFT calculations. researchgate.net The MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net This information is instrumental in understanding and predicting how this compound interacts with other molecules, including its biological targets, by highlighting potential sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP is a useful tool for explaining hydrogen bonding, reactivity, and the structure-activity relationship of molecules. researchgate.net
Table 2: Key Electronic Properties of Deltamethrin from DFT Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. physchemres.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. physchemres.org |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies reactive sites for molecular interactions. researchgate.netnih.gov |
| This table summarizes conceptual data from various DFT studies. researchgate.netphyschemres.orgmdpi.comnih.gov |
Molecular Dynamics Simulations of this compound Interactions with Biological Targets
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comacs.org These simulations provide detailed insights into the dynamic behavior of systems, such as a ligand interacting with its receptor protein. mdpi.comresearchgate.net
MD simulations are instrumental in elucidating the binding mechanisms of this compound with its biological targets, most notably voltage-gated sodium channels (VSSCs). mdpi.comresearchgate.net These simulations can reveal the specific amino acid residues within the receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the deltamethrin molecule. biorxiv.orgnih.gov By simulating the binding process, researchers can identify the key steps and conformational changes that occur as the ligand approaches and settles into the binding site. biorxiv.orgresearchgate.net Studies have used such simulations to investigate the structural interactions of pyrethroids like deltamethrin with the ligand-binding pockets of proteins, such as sex hormone-binding globulin (SHBG), revealing that they can bind tightly within these pockets. researchgate.net This detailed understanding of ligand-receptor interactions is critical for explaining the molecule's mechanism of action at an atomic level. nih.govfrontiersin.org
This compound is a flexible molecule, and its conformation can change depending on its environment. nih.gov MD simulations can track the conformational dynamics of deltamethrin both in an aqueous solution and when confined within a protein's binding pocket. uchile.clresearchgate.net These simulations show how the molecule rotates and flexes over time, adopting various shapes. The stability of the deltamethrin-receptor complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. mdpi.com Such analyses have shown that hydrophobic pyrethroids, like deltamethrin, can bind deeply and tightly within the binding pockets of proteins. researchgate.net Understanding these dynamics is essential, as the specific conformation adopted by deltamethrin in the binding pocket directly influences its binding affinity and efficacy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.comjocpr.com The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological function. taylorandfrancis.com
QSAR models are developed by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with their measured biological efficacy. mdpi.comresearchgate.net Descriptors can encode various physicochemical properties, including lipophilicity, electronic properties, and steric effects. taylorandfrancis.com
In the context of this compound, QSAR modeling has been used to find synergists that can enhance its effectiveness against resistant insect strains. nih.gov By building models based on a diverse set of chemicals, researchers can predict the potential synergistic activity of new, untested compounds. nih.gov This approach helps in prioritizing the synthesis and testing of molecules that are most likely to be effective, thereby accelerating the discovery of more potent insecticide formulations. jocpr.comnih.gov QSAR serves as a valuable tool for lead optimization and the rational design of new compounds with improved biological performance. jocpr.commdpi.com
In Silico Approaches for Molecular Imprinting Polymer (MIP) Design
The development of Molecularly Imprinted Polymers (MIPs) for the selective recognition of this compound has been significantly enhanced by the integration of computational and molecular modeling techniques. researchgate.netmostwiedzy.pl These in silico approaches provide a rational design tool, enabling the prediction and optimization of MIP formulations before synthesis, which reduces the cost and time associated with laboratory experiments. mostwiedzy.plmdpi.com Computational methods are crucial for understanding the intermolecular interactions between the template molecule, this compound, and various functional monomers, which is fundamental to creating highly selective and affine binding sites. mdpi.commdpi.com
The process typically involves using quantum mechanics methods, particularly Density Functional Theory (DFT), to model the prepolymerization complex. mdpi.commdpi.com DFT offers a favorable balance between computational expense and accuracy for simulating interactions among the few molecules involved in the initial complex formation. mdpi.com Researchers use these simulations to screen potential functional monomers and solvents, calculating binding energies to identify the combination that yields the most stable template-monomer complex. A higher binding energy indicates a more stable complex and, consequently, a higher likelihood of forming well-defined, selective recognition sites in the final polymer. mdpi.com
For instance, in the design of MIPs for deltamethrin, computational studies have been employed to compare different functional monomers, such as methacrylic acid (MAA) and acrylamide (B121943) (AM). mdpi.comtandfonline.com By analyzing parameters like binding energy, molecular electrostatic potentials (MEPs), and frontier molecular orbitals (FMOs), researchers can elucidate the nature of the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that govern the recognition process. mdpi.commdpi.com One study utilized DFT with the BLYP functional to explore these interactions for deltamethrin, finding that interaction sites are critical for the recognition mechanism. mdpi.com The choice of solvent (porogen) is also optimized computationally, as it influences the polymer's morphology and the integrity of the template-monomer interactions during polymerization. mdpi.com Solvents like acetonitrile, chloroform, and acetone (B3395972) have been evaluated to determine their impact on the stability of the prepolymerization complex. mdpi.com
This computational-assisted approach has proven successful in developing MIPs for the selective extraction of deltamethrin from complex matrices like olive oil and various tea samples. researchgate.netmdpi.comrequimte.pt The resulting polymers, often used in solid-phase extraction (MISPE), demonstrate high selectivity and recovery rates for deltamethrin. mdpi.comtandfonline.compjoes.com
Table 1: Components and Methods in Computationally-Assisted MIP Design for Deltamethrin
| Study Focus | Template | Functional Monomer | Cross-linker | Computational Method | Key Findings |
|---|---|---|---|---|---|
| MIP for Selective Extraction mdpi.com | Deltamethrin | Acrylamide (AM) | Ethylene Glycol Dimethacrylate (EGDMA) | Density Functional Theory (DFT) | AM showed stronger interaction with deltamethrin than other monomers. Chloroform was identified as the optimal solvent. |
| MIP for Recognition and Detoxification tandfonline.com | Deltamethrin | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | Electrostatic Interactions-based Simulation | MAA was selected as the functional monomer based on computational simulation. |
| Integrated Computational-Assisted Approach researchgate.net | Deltamethrin | Methacrylic Acid (MAA) | Not specified in abstract | Molecular Modeling | Computational modeling was used to optimize MIP formulations and understand recognition processes. |
| General MIP Design Review mdpi.com | Deltamethrin (example) | Acrylamide (AM) | Not specified in abstract | DFT (BLYP functional) | Analyzed MEPs, FMOs, and Fukui functions to understand the role of interaction sites in recognition. |
Prediction of Reactivity and Degradation Pathways Through Quantum Chemical Analyses
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and reactivity of this compound. mdpi.comresearchgate.net These theoretical analyses provide insights into the molecule's stability and predict its degradation pathways by identifying the most probable sites for chemical reactions. researchgate.netresearchgate.net
DFT calculations are used to optimize the molecular geometry of deltamethrin, providing a detailed three-dimensional structure and data on bond lengths and angles. mdpi.com From this optimized structure, various electronic properties and reactivity descriptors can be calculated. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. researchgate.net For deltamethrin, such analyses help in identifying the atoms and bonds that are most reactive. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another technique that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are targets for nucleophiles. These theoretical predictions of reactive sites correlate well with experimentally observed degradation mechanisms. researchgate.netresearchgate.net
Studies on deltamethrin degradation have shown that it can occur through various pathways, including hydrolysis, photolysis, and oxidation. researchgate.netnih.gov A primary degradation route is the cleavage of the ester bond, which is susceptible to hydrolysis, especially in alkaline conditions. researchgate.netnih.gov This process yields 3-phenoxybenzaldehyde (B142659) and cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br₂CA). researchgate.netinchem.org Quantum chemical studies support the vulnerability of this ester linkage. For example, a DFT analysis predicted a high propensity for the bond between the ester oxygen and the alpha-cyano carbon (C16-O21) to break, a finding that was subsequently validated through the GC-MS analysis of degradation products. researchgate.net Other identified degradation processes include photoisomerization and reductive debromination. inchem.org
Table 2: Predicted Reactive Sites and Corresponding Degradation Pathways of Deltamethrin
| Predicted Reactive Site (from Quantum Analysis) | Corresponding Atom/Group | Type of Attack | Predicted/Observed Degradation Pathway | Major Degradation Products |
|---|---|---|---|---|
| Carbonyl Carbon of Ester Group | C=O | Nucleophilic Attack | Ester Hydrolysis researchgate.netnih.gov | 3-phenoxybenzaldehyde, Br₂CA researchgate.netinchem.org |
| Alpha-Cyano Carbon | Cα-CN | Nucleophilic Attack | Ester Cleavage researchgate.net | 3-phenoxybenzaldehyde, Br₂CA researchgate.net |
| Dibromovinyl Group | C=C(Br)₂ | Reductive Attack | Reductive Debromination inchem.org | Monobromo derivatives |
| Alpha-Cyano Benzyl Carbon | Cα | - | Epimerization/Isomerization researchgate.net | α-R-deltamethrin (inactive diastereomer) researchgate.net |
These computational predictions are invaluable for understanding the environmental fate of this compound and for developing strategies for its detoxification and removal. tandfonline.comresearchgate.net By pinpointing the molecule's reactive weak points, quantum chemical analyses guide the experimental investigation of its degradation, confirming reaction mechanisms and identifying intermediate and final by-products. researchgate.netresearchgate.net
Q & A
Q. What are the standard protocols for assessing deltamethrin toxicity in non-target organisms?
Toxicity testing typically involves in vivo bioassays using dose-response models. For example, acute toxicity (LD₅₀) can be determined via topical application or oral administration in model organisms (e.g., rats or insects), followed by mortality counts over 24–48 hours. Probit analysis is used to calculate lethal concentrations and confidence intervals . For sublethal effects, repeated-dose studies (e.g., 30-day exposure in rats) evaluate biochemical markers like serum enzymes (ALT, AST), antioxidant status (SOD, catalase), and histopathological changes .
Q. How should researchers design bioassays to evaluate deltamethrin efficacy against insect vectors?
Standardized WHO protocols are recommended. Mosquito bioassays involve exposing insects to deltamethrin-treated surfaces (e.g., nets or papers) at defined concentrations (e.g., 0.1% w/v). Mortality rates are recorded at intervals (e.g., 1, 24 hours) and analyzed using survival models (Kaplan-Meier) or Poisson regression to account for censored data . Correlations with other pyrethroids (e.g., permethrin) can streamline assay selection .
Q. What methodologies are used to measure deltamethrin adsorption in environmental samples?
Adsorption capacity (qₑ) is quantified via batch equilibrium experiments. Activated carbon (e.g., walnut shell-derived) is mixed with deltamethrin solutions at varying concentrations. Post-equilibrium, residual concentrations (Cₑ) are measured via HPLC, and qₑ is calculated using:
where = solution volume (L) and = sorbent mass (g). Removal efficiency (%) is derived as .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling improve deltamethrin risk assessment?
PBPK models simulate tissue-specific distribution and metabolism. For rats, a diffusion-limited model with a single blood compartment predicts brain accumulation and hepatic clearance. Human scaling incorporates tissue:blood partition coefficients and metabolic rates (e.g., CYP450 activity). Validation requires comparing model-predicted vs. experimental tissue residues and AUC values . This approach identifies interspecies differences in neurotoxicity potential .
Q. What statistical approaches resolve contradictions in deltamethrin resistance data?
Resistance studies often face confounding variables (e.g., soil composition, weather). Advanced designs include:
- Replicated field trials : Compare deltamethrin efficacy in sites with/without prior pesticide use .
- Synergism assays : Co-apply piperonyl butoxide (PBO) to inhibit metabolic detoxification. Toxicity ratios (TR₅₀/TR₉₅) are analyzed via PROC CORR in SAS to identify resistance mechanisms (e.g., esterase upregulation) .
Q. How do biomarkers track chronic deltamethrin exposure in vulnerable populations?
Urinary metabolites (3-PBA, Br₂CA) serve as exposure biomarkers. Collect 24-hour urine samples pre- and post-spraying. Pharmacokinetic analysis (non-compartmental) estimates elimination half-life (t₁/₂ ≈ 14 hours) and total excreted metabolite mass. Genotoxicity is assessed via comet assays, though no significant DNA damage was observed in children at environmental exposure levels .
Q. What experimental controls are critical for deltamethrin environmental persistence studies?
- Half-life determination : Collect indoor/outdoor soil samples post-application. Use HPLC-MS to measure residue decay. First-order kinetics model persistence (t₁/₂ ≈ 15 days) .
- Cross-sectional controls : Compare biomarker levels in exposed vs. unexposed cohorts, adjusting for dietary/occupational confounders .
Methodological Notes
- Data Analysis : For time-to-event data (e.g., mortality), use Cox proportional hazards models or parametric survival analysis (Weibull) .
- Ethical Compliance : Adhere to institutional guidelines (e.g., Kenya Medical Research Institute Protocol SSC 1677) for human/animal studies .
- Regulatory Alignment : Follow Schedule 5/6 restrictions (e.g., ≤1% deltamethrin in mosquito nets) and GHS safety protocols (e.g., PPE requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
